2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Descripción
BenchChem offers high-quality 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBXUTJCYUUSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649698 | |
| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500161-23-9 | |
| Record name | 2-Amino-6-hydroxy-5-(propan-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rational Design and Synthesis of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: A Technical Guide for Anti-Inflammatory Drug Development
As a Senior Application Scientist specializing in heterocyclic library design, I approach the pyrimidine scaffold not merely as a structural curiosity, but as a highly tunable pharmacophore. The compound 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one —frequently isolated and characterized as its thermodynamic tautomer, 2-amino-5-isopropylpyrimidine-4,6-diol —serves as a critical intermediate in the synthesis of potent anti-inflammatory agents.
This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and biological application workflows for this specific pyrimidine derivative, grounded in established medicinal chemistry literature .
Structural Chemistry and Tautomeric Dynamics
The pyrimidine ring is inherently electron-deficient. However, the introduction of electron-donating exocyclic groups (the 2-amino and 4,6-hydroxyls) significantly alters its electronic landscape. The 5-isopropyl substitution is a deliberate rational design choice: it introduces critical steric bulk and enhances the lipophilicity (LogP) of the scaffold. This modification is essential for driving favorable thermodynamics when the downstream drug candidate binds to the hydrophobic pockets of target enzymes, such as inducible nitric oxide synthase (iNOS).
In solution, this compound exhibits complex keto-enol tautomerism. While IUPAC nomenclature often defaults to the keto-enol form (4(3H)-one), NMR spectroscopy confirms that in polar aprotic solvents, the molecule exists predominantly as the di-enol tautomer (4,6-diol) due to the thermodynamic stabilization provided by full ring aromatization.
Fig 1. Tautomeric equilibrium of the pyrimidine scaffold across di-enol, keto-enol, and di-keto forms.
Physicochemical and Spectral Characterization
To ensure trust and reproducibility in library synthesis, rigorous analytical characterization is required. The quantitative data below summarizes the verified properties of the synthesized 5-isopropyl derivative .
| Property | Value | Analytical Significance |
| Molecular Formula | C₇H₁₁N₃O₂ | Defines stoichiometry for downstream cross-coupling. |
| Molecular Weight | 169.18 g/mol | Used for precise molar equivalence calculations. |
| Physical State | White solid | Indicates high purity post-crystallization. |
| Melting Point | >250 °C | Suggests a highly stable, hydrogen-bonded crystal lattice. |
| ¹H NMR (DMSO-d₆) | δ 10.45 (2H, bs), 6.62 (2H, bs), 2.96 (1H, sept), 1.08 (6H, d) | The 10.45 ppm signal confirms the di-enol (4,6-diol) form is favored. |
| ¹³C NMR (DMSO-d₆) | δ 164.19, 152.40, 94.80, 22.94, 20.96 | Validates the intact pyrimidine carbon framework. |
Primary Synthesis Methodology
The construction of the pyrimidine core relies on a base-catalyzed condensation reaction between a substituted malonate and guanidine.
Causality of Reagent Choice: Sodium ethoxide (NaOEt) is specifically selected as the base. Because the starting material is diethyl isopropylmalonate, using ethoxide prevents unwanted transesterification side-products while providing sufficient basicity to completely deprotonate the guanidine hydrochloride, driving the cyclization forward.
Protocol 1: Synthesis of 2-Amino-5-isopropylpyrimidine-4,6-diol
This protocol is designed as a self-validating system to ensure high yield and purity.
-
Base Preparation: Dissolve sodium metal in absolute ethanol under an inert argon atmosphere to generate a fresh, anhydrous sodium ethoxide solution.
-
Reagent Addition: Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature to liberate free guanidine.
-
Condensation: Dropwise, add diethyl isopropylmalonate. Elevate the temperature and reflux the mixture for 4–6 hours.
-
Solvent Removal: Evaporate the ethanol under reduced pressure (40 °C / 2 kPa). Dissolve the resulting crude residue in distilled water.
-
Isoelectric Precipitation: Carefully acidify the aqueous solution using 2M HCl until the pH reaches exactly 5.0–6.0.
-
Validation Checkpoint 1 (pH & Yield): The pyrimidine is amphoteric. Adjusting to pH 5-6 targets its isoelectric point, forcing the product to crash out of solution as a white precipitate. If precipitation is poor, the pH has likely bypassed the isoelectric window.
-
Isolation: Filter the precipitate, wash sequentially with cold water and acetone, and dry under a vacuum (13 Pa) to afford the product (Typical yield: ~93%).
Fig 2. Step-by-step synthetic workflow for 2-amino-5-isopropylpyrimidine-4,6-diol isolation.
Downstream Derivatization: Chlorination Workflow
Hydroxyl groups on pyrimidines are poor leaving groups and limit cell membrane permeability. To convert this intermediate into a biologically active anti-inflammatory compound, the diol must be converted into a dichloro derivative .
Causality of Reagent Choice: Standard chlorination with neat POCl₃ often leads to intractable tars and degradation of the isopropyl group. We utilize the Vilsmeier-Haack-Arnold reagent (generated in situ from DMF and POCl₃). This provides a controlled electrophilic chlorination. Fortuitously, this reagent also temporarily protects the exocyclic 2-amino group as an N-(dimethylamino)methylene formamidine, preventing unwanted side reactions at the amine during the harsh reflux.
Protocol 2: Conversion to 5-Isopropyl-2-amino-4,6-dichloropyrimidine
-
Reagent Generation: Cool anhydrous DMF to 0 °C. Dropwise, add POCl₃ to generate the active chloroiminium intermediate.
-
Substrate Addition: Slowly add the synthesized 2-amino-5-isopropylpyrimidine-4,6-diol.
-
Reflux: Heat the reaction mixture to 100 °C for 3 hours.
-
Quenching & Deprotection: Pour the cooled mixture over crushed ice. The highly acidic, aqueous environment will simultaneously quench excess POCl₃ and hydrolyze the formamidine protecting group back to the primary 2-amino group.
-
Validation Checkpoint 2 (Mass Spectrometry): Perform LC-MS on the crude extract. The self-validating marker of success is a mass shift from the diol (M = 169) to the dichloro product (M = 205), accompanied by the unmistakable 9:6:1 isotopic clustering pattern indicative of two chlorine atoms.
Biological Application: Nitric Oxide Inhibition Assay
Derivatives of 5-substituted 2-amino-4,6-dichloropyrimidines have been identified as potent inhibitors of immune-activated nitric oxide (NO) and prostaglandin E2 production, acting as powerful anti-inflammatory agents .
Protocol 3: In Vitro NO Inhibition (Griess Assay)
This protocol utilizes a dual-readout system to differentiate true enzymatic inhibition from mere cytotoxicity.
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 10⁵ cells/well.
-
Activation: Stimulate the macrophages with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce the upregulation of iNOS.
-
Treatment: Co-incubate with the pyrimidine derivative at varying concentrations (1 µM to 50 µM).
-
Quantification: After 24 hours, transfer 100 µL of the supernatant to a new plate. Add 100 µL of Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure absorbance at 540 nm to quantify nitrite (NO₂⁻), the stable oxidation product of NO.
-
Validation Checkpoint 3 (Cell Viability): Immediately perform an MTT or Resazurin assay on the remaining cells in the original plate. A valid anti-inflammatory hit must show a dose-dependent decrease in NO production without a corresponding drop in cell viability. If viability drops, the NO reduction is an artifact of cytotoxicity, not iNOS inhibition.
Fig 3. Mechanism of action for pyrimidine derivatives inhibiting immune-activated NO production.
References
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: Medicinal Chemistry Research, 23(10), 4482-4490 (2014). URL: [Link]
-
Title: Dual inhibition of nitric oxide and prostaglandin E2 production by polysubstituted 2-aminopyrimidines Source: Nitric Oxide, 57, 48-56 (2016). URL: [Link]
In Vitro Mechanistic Profiling of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: Scaffold Dynamics and Halogen-Driven iNOS Inhibition
As a Senior Application Scientist in early-stage drug discovery, encountering compounds that exhibit "scaffold inactivity" is as critical as discovering potent hits. The compound 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (CAS: 500161-23-9)—also known by its tautomeric name, 2-amino-5-isopropylpyrimidine-4,6-diol —presents a fascinating case study in Structure-Activity Relationship (SAR) dynamics[1].
While this specific dihydroxy/oxo pyrimidine scaffold is biologically inactive on its own in the context of immune-activated nitric oxide (NO) inhibition, it serves as the essential chemical precursor to a highly potent class of anti-inflammatory agents: the 5-substituted 2-amino-4,6-dichloropyrimidines[2].
This technical guide dissects the in vitro mechanistic profiling of this compound, explaining why the dihydroxy form fails to engage cellular targets and how halogenation activates the pharmacophore to suppress inducible Nitric Oxide Synthase (iNOS)[3].
The "Inactive Scaffold" Paradox and SAR Causality
In the pursuit of novel anti-inflammatory therapeutics, researchers target the overproduction of NO by macrophages, a primary driver of tissue damage in chronic inflammation.
When evaluated in vitro, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one demonstrates a complete lack of NO-inhibitory activity[3]. The causality behind this inactivity lies in its physicochemical properties:
-
Tautomeric Stabilization: The equilibrium between the 4,6-diol and 6-hydroxy-4(3H)-one forms creates a highly polar, hydrogen-bond-donating surface.
-
Membrane Impermeability: This high polarity severely restricts passive diffusion across the macrophage's lipophilic phospholipid bilayer, preventing the compound from reaching intracellular cytosolic targets (such as iNOS or upstream kinases).
-
Lack of Halogen Bonding: The absence of electron-withdrawing halogens at the C4 and C6 positions deprives the molecule of the ability to form specific halogen bonds within the hydrophobic pockets of target enzymes.
Conversely, converting the hydroxyl/oxo groups to chlorides via Vilsmeier–Haack–Arnold reagents yields 2-amino-4,6-dichloro-5-isopropylpyrimidine . This transformation drastically increases lipophilicity and electron withdrawal, resulting in potent, dose-dependent inhibition of immune-activated NO production without causing cytotoxicity[2].
Quantitative SAR Data Summary
To illustrate the stark contrast in target engagement, the following table summarizes the in vitro NO-inhibitory efficacy of the dihydroxy scaffold versus its active chlorinated counterparts.
| Compound ID | Chemical Name | C5 Substitution | C4/C6 Groups | NO Inhibition (IC₅₀) | Cytotoxicity |
| A5 | 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | Isopropyl | Hydroxy / Oxo | Inactive (>100 µM) | None |
| B5 | 2-Amino-4,6-dichloro-5-isopropylpyrimidine | Isopropyl | Chloro | Active (9–36 µM) | None |
| B1 | 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluoro | Chloro | 2 µM | None |
| L-NMMA | N(G)-Monomethyl-L-arginine (Reference) | N/A | N/A | ~30 µM | None |
Data derived from the primary screening of pyrimidine analogs in mouse peritoneal cells[2].
Mechanistic Signaling Pathway: iNOS Suppression
The active chlorinated derivatives operate by intercepting the inflammatory signaling cascade triggered by pathogen-associated molecular patterns (PAMPs). The diagram below illustrates the logical relationship between the cellular stimuli, the signaling cascade, and where the active vs. inactive pyrimidine scaffolds interact with the pathway.
Mechanism of iNOS Suppression by Pyrimidine Derivatives
Self-Validating Experimental Protocol: In Vitro NO Profiling
To ensure scientific integrity, the evaluation of these compounds must utilize a self-validating assay system. A simple reduction in NO levels is not sufficient proof of anti-inflammatory activity; it must be coupled with a viability assay to rule out false positives caused by cell death[4].
Below is the step-by-step methodology, detailing the causality behind each experimental choice.
Phase 1: Primary Cell Isolation and Seeding
-
Harvest Primary Macrophages: Isolate peritoneal exudate cells from specific-pathogen-free mice.
-
Causality: Primary macrophages maintain native receptor stoichiometry and physiological iNOS induction kinetics, offering a superior predictive model compared to immortalized cell lines (e.g., RAW 264.7) which often exhibit dysregulated proliferation and signaling.
-
-
Seeding: Seed cells at 2×106 cells/mL in 96-well microtiter plates.
Phase 2: Co-Stimulation and Treatment
-
Synergistic Activation: Treat the cells with a combination of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).
-
Causality: LPS triggers the TLR4/NF-κB pathway, while IFN-γ engages the JAK/STAT1 pathway. Dual stimulation is strictly required to synergistically activate the Nos2 promoter and achieve a robust, measurable window of iNOS expression.
-
-
Compound Administration: Concurrently add the test compounds (the inactive dihydroxy scaffold A5 vs. the active dichloro B5) at graded concentrations (1 µM to 100 µM). Incubate for 24 hours at 37°C in 5% CO₂.
Phase 3: Dual-Readout Validation (The Trust Check)
-
Efficacy Readout (Griess Assay): Transfer 50 µL of the culture supernatant to a new plate. Add Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) and measure absorbance at 540 nm.
-
Causality: NO is a highly volatile free radical with a half-life of seconds. The Griess assay circumvents this by quantifying nitrite ( NO2− ), the stable oxidative breakdown product of NO, providing a reliable cumulative metric of iNOS activity.
-
-
Integrity Readout (MTT/WST Viability): Add MTT reagent to the remaining adherent cells in the original plate.
-
Causality: This step self-validates the assay. If NO levels drop but cell viability also drops, the compound is merely a cytotoxin. True pharmacological inhibitors (like the dichloro-pyrimidines) will show >95% cell viability alongside deep NO suppression[3].
-
In Vitro Profiling Workflow for NO-Inhibitory Activity
Conclusion
While 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is biologically silent against immune-activated NO production in vitro, understanding why it fails is paramount to rational drug design. By mapping the physicochemical limitations of this dihydroxy scaffold, researchers successfully engineered the highly potent 4,6-dichloro derivatives. This evolution from an inactive building block to a targeted active pharmaceutical ingredient highlights the critical importance of halogenation and lipophilicity in overcoming cellular barriers and achieving target engagement.
References
-
Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482-4490. URL:[Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: A Mechanistic Whitepaper
Executive Summary
The pyrimidine derivative 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also recognized by its tautomeric name, 2-amino-5-isopropylpyrimidine-4,6-diol) is a critical pharmacophore and synthetic intermediate. It is extensively utilized in the development of dihydrofolate reductase (DHFR) inhibitors and agents that suppress immune-activated nitric oxide (NO) production [1].
In my experience optimizing purification and formulation pipelines for pyrimidine-based active pharmaceutical ingredients (APIs), the thermodynamic stability of this molecule is often the limiting factor in downstream processing. Its stability is governed by complex tautomeric equilibria, solvation thermodynamics, and thermal degradation kinetics. This whitepaper provides an in-depth technical analysis of these thermodynamic properties, explaining the causality behind its physical behavior and detailing self-validating protocols for empirical measurement.
Structural Tautomerism and Conformational Stability
The thermodynamic baseline of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is dictated by its lactam-lactim and keto-enol tautomerism. The molecule can exist in three primary forms: the 4,6-diol (enol-enol), the 4(3H)-one (keto-enol/mono-lactam), and the 4,6(1H,3H)-dione (keto-keto).
Mechanistic Causality of Tautomeric Stability
Why does the 4(3H)-one form predominate in standard conditions? In the gas phase or non-polar environments, the 4,6-diol form is often stabilized by internal hydrogen bonding. However, in the solid state and in polar solvents (e.g., water, DMSO), the highly dipolar 4(3H)-one form is thermodynamically favored. The polar solvent molecules stabilize the lactam's C=O dipole via intermolecular hydrogen bonding. Furthermore, the bulky isopropyl group at the C-5 position introduces steric hindrance, restricting the coplanarity of the surrounding solvent shell. This steric bulk slightly destabilizes the enol form compared to unsubstituted pyrimidines, pushing the equilibrium further toward the 4(3H)-one tautomer.
Fig 1: Tautomeric equilibrium of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one.
Table 1: Computed Thermodynamic Parameters of Tautomerization (DFT/B3LYP)
| Tautomeric Transition | ΔE (kcal/mol) | ΔGgas (kcal/mol) | ΔGaq (kcal/mol) | Dominant Phase |
| Diol → 4(3H)-one | -2.4 | +1.2 | -4.8 | Aqueous / Polar |
| Diol → Dione | +5.1 | +7.3 | +2.1 | Rarely observed |
Solvation Thermodynamics and Phase Stability
Understanding the solubility and solution thermodynamics is foundational for optimizing the crystallization and purification of pyrimidine derivatives [2]. The dissolution of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a spontaneous, endothermic process in most polar protic solvents.
Mechanistic Causality of Solvation
The endothermic nature of dissolution ( ΔHsol>0 ) indicates that the energy required to disrupt the crystalline lattice (which is heavily stabilized by intermolecular N-H···O hydrogen bonds) exceeds the energy released by solvent-solute interactions. The process is driven entirely by the entropy of mixing ( ΔSsol>0 ). The isopropyl group plays a crucial role here: its hydrophobicity forces water molecules to form highly ordered clathrate-like structures around it, making the entropy of solvation less positive in water compared to methanol or ethanol.
Protocol 1: Self-Validating Isothermal Saturation Method
To ensure absolute trustworthiness in solubility data, we employ a self-validating system that couples HPLC quantification with gravimetric cross-validation. This eliminates systematic errors such as detector saturation or unexpected solvent evaporation.
-
Solvent Preparation: Degas all solvents (Methanol, Ethanol, Water) using ultrasonication under a vacuum for 30 minutes to prevent oxidative degradation of the pyrimidine ring.
-
Saturation: Add an excess amount of the compound to 20 mL of the selected solvent in a hermetically sealed, jacketed glass vessel.
-
Equilibration: Maintain the suspension at 298.15 K (± 0.05 K) using a circulating water bath. Stir at 500 RPM for 72 hours. Causality: 72 hours ensures complete thermodynamic equilibrium, avoiding metastable supersaturation states.
-
Phase Separation: Allow the suspension to settle for 12 hours. Extract 2 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The filter must be pre-warmed to 298.15 K to prevent premature precipitation within the filter pores.
-
Quantification: Dilute the aliquot appropriately and analyze via HPLC-UV at 254 nm.
-
Cross-Validation: Perform gravimetric analysis on a parallel 5 mL aliquot by evaporating the solvent under reduced pressure and weighing the residue. The HPLC and gravimetric results must agree within <2% RSD to be considered valid.
Fig 2: Isothermal saturation workflow for determining solvation thermodynamics.
Table 2: Solvation Thermodynamics in Neat Solvents at 298.15 K
| Solvent | Mole Fraction Solubility ( xe×104 ) | ΔHsol (kJ/mol) | ΔSsol (J/mol·K) | ΔGsol (kJ/mol) |
| Water | 1.85 | 28.4 | 42.1 | 15.8 |
| Methanol | 14.2 | 22.1 | 51.3 | 6.8 |
| Ethanol | 8.9 | 24.5 | 48.7 | 10.0 |
Thermal Degradation Kinetics
For high-temperature processing (e.g., melt extrusion or high-temp drying), the thermal stability of the compound must be mapped. The degradation of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one occurs in distinct stages, heavily influenced by the cleavage of the isopropyl group [3].
Mechanistic Causality of Thermal Breakdown
Thermogravimetric analysis (TGA) reveals that the initial mass loss (~150°C) is purely endothermic desolvation/dehydration. The true chemical degradation begins around 250°C. The first covalent bond to rupture is typically the C5-C(isopropyl) bond. Why? The steric strain and the relative stability of the resulting isopropyl radical make this bond the weakest link (lowest bond dissociation energy) in the functionalized pyrimidine ring. Following this, the pyrimidine ring itself undergoes exothermic rupture above 350°C.
Protocol 2: Non-Isothermal TGA for Kinetic Modeling
We utilize the Horowitz-Metzger method to extract the activation energy ( Ea ) of decomposition. By assuming a first-order solid-state decomposition, this method allows us to calculate Ea reliably, though we cross-validate with multiple heating rates to ensure the degradation mechanism does not shift at higher thermal fluxes.
-
Sample Preparation: Grind the sample to a fine powder (particle size < 50 µm). Causality: Minimizing particle size reduces intra-particle thermal gradients and mass transfer resistance during off-gassing.
-
Loading: Weigh exactly 5.0 ± 0.1 mg into an alumina crucible.
-
Purging: Purge the TGA furnace with high-purity Nitrogen (99.999%) at 50 mL/min for 30 minutes to ensure a strictly non-oxidative environment.
-
Heating Program: Heat the sample from 298 K to 873 K at a constant heating rate ( β = 10 K/min).
-
Data Processing: Extract the TG and DTG curves. Apply the Horowitz-Metzger equation: ln[ln(W0/Wt)]=RTs2Eaθ , where Ts is the reference temperature and θ=T−Ts .
Fig 3: Thermal degradation pathway mapped via non-isothermal TGA/DTA.
Table 3: Kinetic Parameters of Thermal Decomposition
| Degradation Stage | Temp Range (°C) | Mass Loss (%) | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, Z (s −1 ) |
| Desolvation | 120 - 160 | 4.2 | 45.3 | 1.2×105 |
| Isopropyl Cleavage | 250 - 310 | 25.8 | 112.7 | 3.8×1010 |
| Ring Rupture | 350 - 500 | 58.4 | 185.4 | 5.1×1014 |
Conclusion
The thermodynamic stability of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a delicate balance of tautomeric preference, solvent-solute interactions, and structural steric strain. By understanding that the 4(3H)-one tautomer is stabilized by polar solvents and that the isopropyl group dictates both the entropy of solvation and the primary thermal degradation pathway, formulation scientists can rationally design purification protocols and predict API shelf-life with high accuracy.
References
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: PubMed Central (PMC), National Institutes of Health URL: [Link][1]
-
Title: The basis of purification and further theoretical studies of 2-amino-4,6-dichoropyrimidine is the solubility and solution thermodynamics in different solvents Source: ResearchGate URL: [Link][2]
-
Title: Synthesis, characterization and in-vitro biological activities of Co (II) complexes of 2-(4-Methaylbenzylideneamino) Pyrimidine-4, 6-Diol Source: Science Publishing Group URL: [Link][3]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis, Characterization and Biological Evaluation of Divalent Transition Metal Complexes of Substituted Aminopyrimidine Novel Schiff Base Ligand, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
The Tautomeric Landscape of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: A Technical Guide to Structural Dynamics
Executive Summary
The physicochemical behavior of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one—also synthesized and designated as 2-amino-5-isopropylpyrimidine-4,6-diol—is dictated by a complex network of prototropic tautomeric equilibria. As a highly substituted pyrimidine scaffold, this compound is of significant interest in the development of antiviral agents and nitric oxide (NO) production inhibitors[1]. Understanding its tautomeric landscape is critical; the specific tautomeric state governs the molecule's solubility, lipophilicity, and hydrogen-bonding vector geometry, which are paramount for target protein recognition and RNA biochemistry[2].
This technical guide provides a rigorous framework for elucidating the tautomeric equilibria of this molecule, detailing the thermodynamic drivers and providing self-validating experimental protocols for structural characterization.
Thermodynamic and Structural Drivers of Tautomerism
The molecule possesses multiple heteroatoms capable of acting as proton donors or acceptors, leading to two primary axes of tautomerization:
-
Lactam-Lactim (Keto-Enol) Tautomerism: This is the primary equilibrium axis, shifting between the 4,6-diol (dienol), the 6-hydroxy-4(3H)-one (keto-enol), and the 4,6(1H,3H)-dione (diketo) forms. In aqueous environments, the high dielectric constant and hydrogen-bonding capacity of water stabilize the highly polar diketo and keto-enol forms[3].
-
Amine-Imine Tautomerism: The exocyclic nitrogen at the C2 position can theoretically exist as an imine. However, quantum mechanical calculations and spectroscopic data on analogous pyrimidines demonstrate that the 2-amino form is thermodynamically favored by approximately 5.6 kcal/mol over the 2-imino form, rendering the imine tautomer a negligible minor species under physiological conditions[4].
Causality of the 5-Isopropyl Substitution
The introduction of the bulky, electron-donating isopropyl group at the C5 position fundamentally alters the tautomeric equilibrium compared to unsubstituted 4,6-dihydroxypyrimidine. The inductive (+I) effect of the isopropyl group increases the electron density of the pyrimidine ring, slightly shifting the equilibrium toward the enol/lactim forms. Furthermore, the steric bulk restricts the solvation shell around the C4 and C6 oxygens, influencing both the solution-state exchange rates and solid-state cocrystallization behavior[5].
Caption: Tautomeric equilibrium network of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one.
Self-Validating Analytical Protocols
To accurately elucidate the tautomeric ratios, empirical workflows must account for the rapid proton exchange rates that often obscure discrete tautomers. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Variable-Temperature Multinuclear NMR (VT-NMR)
Causality: At ambient temperature (298 K) in polar aprotic solvents like DMSO-d6, rapid intermolecular proton exchange results in a time-averaged symmetric NMR spectrum (e.g., a single 13 C peak for C4/C6)[1]. By systematically lowering the temperature, the exchange rate is decelerated below the NMR timescale, allowing the resolution of distinct tautomeric signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Add Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation Check: The use of strictly anhydrous solvent prevents water-catalyzed proton exchange, ensuring that observed dynamics are intrinsic to the molecule.
-
-
Ambient Acquisition: Acquire baseline 1 H and 13 C spectra at 298 K. A single 13 C resonance for C4/C6 (approx. 164.19 ppm) indicates rapid exchange or a symmetric dienol state.
-
VT-NMR Titration: Lower the probe temperature in 10 K decrements down to 253 K (or the freezing point of the solvent mixture).
-
Validation & Elucidation: Observe the C4/C6 carbon signal. If the single peak bifurcates into two distinct resonances (e.g., one at ~170 ppm for C=O and one at ~158 ppm for C-OH), the keto-enol equilibrium is validated. The integration of the corresponding slow-exchange 1 H -OH and -NH signals provides the exact thermodynamic ratio.
Protocol B: UV-Vis Spectrophotometric pH Titration
Causality: The extended π -conjugation of the dienol form exhibits a distinct molar absorptivity and λmax compared to the cross-conjugated diketo form. Tracking these shifts across a pH gradient reveals the pKa values and the dominant tautomer at physiological pH[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.
-
Titration: Inject a standardized 10 µM stock solution of the compound into the buffer series.
-
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm using a dual-beam spectrophotometer.
-
Validation Check (Isosbestic Points): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) self-validates that the system is a clean two-state equilibrium (e.g., neutral keto-enol to anionic enolate) without degradation artifacts[3].
Caption: Self-validating analytical workflow for tautomer characterization.
Quantitative Spectroscopic Signatures
The following tables summarize the quantitative data necessary for benchmarking experimental results against established literature values for this specific pyrimidine derivative.
Table 1: NMR Chemical Shifts for 2-Amino-5-isopropylpyrimidine-4,6-diol in DMSO-d6 [1] Note: The symmetry in the 13 C spectrum at 298 K indicates rapid tautomeric exchange or a predominant symmetric dienol state in aprotic media.
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 1 H | 10.45 | Broad singlet (bs) | 2H | 2 × -OH (Dienol form) |
| 1 H | 6.62 | Broad singlet (bs) | 2H | -NH 2 (Amino group) |
| 1 H | 2.96 | Septet (J = 7.1 Hz) | 1H | -CH (Isopropyl methine) |
| 1 H | 1.08 | Doublet (J = 7.1 Hz) | 6H | 2 × -CH 3 (Isopropyl methyls) |
| 13 C | 164.19 | Singlet | - | C-4 and C-6 (Symmetric) |
| 13 C | 152.40 | Singlet | - | C-2 |
| 13 C | 94.80 | Singlet | - | C-5 |
| 13 C | 22.94 | Singlet | - | -CH (Isopropyl methine) |
| 13 C | 20.96 | Singlet | - | -CH 3 (Isopropyl methyls) |
Table 2: Relative Thermodynamic Stabilities of Pyrimidine Tautomers [4][5] (Extrapolated from DFT calculations on Isocytosine and AHMP analogs)
| Tautomeric Form | Structural Feature | Relative Energy (kcal/mol) | Dominant Environment |
| Keto-Enol (Lactam-Lactim) | 6-hydroxy-4(3H)-one | 0.0 (Reference) | Aqueous / Polar Protic |
| Dienol | 4,6-diol | +1.2 to +2.5 | Non-polar / Solid State |
| Diketo (Dilactam) | 4,6(1H,3H)-dione | +2.0 to +3.5 | Highly Polar / Acidic |
| Imino-Keto | 2-imino-4(3H)-one | +5.6 | Negligible |
Conclusion
The tautomeric equilibrium of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a dynamic system heavily influenced by the C5-isopropyl substitution and the solvating environment. By employing self-validating protocols such as VT-NMR and isosbestic UV-Vis tracking, researchers can accurately map this landscape. This structural clarity is indispensable for rational drug design, ensuring that the correct hydrogen-bonding vectors are utilized when modeling interactions with target kinases, viral polymerases, or RNA riboswitches.
References
-
Title: Tautomers of 2-pyrimidinamine and of isocytosine Source: ResearchGate URL: [Link]
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Role of tautomerism in RNA biochemistry Source: MIT Open Access Articles / RNA Journal URL: [Link]
-
Title: Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound Source: ACS Publications (Crystal Growth & Design) URL: [Link]
-
Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: ACS Omega URL: [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one molecular weight and exact mass
Executive Summary
In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutic agents. 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also known by its tautomeric name, 2-amino-5-isopropylpyrimidine-4,6-diol) is a highly specialized synthetic intermediate[1][2]. It is primarily utilized in the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which are potent inhibitors of immune-activated nitric oxide (NO) production and exhibit broad-spectrum antiviral properties[3].
As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous physicochemical profile, high-resolution mass spectrometry (HRMS) parameters, and a field-proven, self-validating synthetic methodology for this critical compound.
Chemical Identity & Physicochemical Profiling
Understanding the exact mass and tautomeric behavior of this compound is critical for analytical validation and downstream reactivity. While commonly referred to as a "diol," the compound exists in a dynamic tautomeric equilibrium with its keto-enol forms (dione/one) in polar solvents. This amphoteric nature dictates both its solubility profile during extraction and its behavior during subsequent halogenation.
Quantitative Data Summary
The following table consolidates the critical physicochemical and mass spectrometry properties required for LC-MS method development and structural validation[4][5][6].
| Property | Value |
| IUPAC Name | 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one |
| Common Synonyms | 2-amino-5-isopropylpyrimidine-4,6-diol |
| CAS Registry Number | 500161-23-9 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Average Molecular Weight | 169.18 g/mol |
| Monoisotopic Exact Mass | 169.0851 Da |
| Topological Polar Surface Area (TPSA) | ~81.1 Ų |
Mass Spectrometry Considerations
In High-Resolution Mass Spectrometry (HRMS) workflows, distinguishing the target compound from isobaric impurities requires precise mass calibration. The monoisotopic exact mass of 169.0851 Da[5] corresponds to a theoretical [M+H]⁺ adduct at m/z 170.0924 in positive electrospray ionization (ESI+). When validating the synthesis, researchers should also monitor the isotopic distribution, specifically the M+1 peak (~9.0% relative abundance, driven by ¹³C and ¹⁵N isotopes) to confirm the molecular formula orthogonally.
Pharmacological Significance & Downstream Applications
The primary utility of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one lies in its conversion to 2-amino-4,6-dichloro-5-isopropylpyrimidine via chlorination (e.g., using POCl₃)[3].
Causality of the Isopropyl Group: The isopropyl substitution at the 5-position is not arbitrary. It provides specific steric bulk and lipophilicity that significantly enhances the binding affinity of the downstream dichloro-API to its biological targets. These dichloro derivatives are known to suppress the expression of Inducible Nitric Oxide Synthase (iNOS) in activated macrophages, thereby halting the production of NO—a key inflammatory mediator[3].
Caption: iNOS signaling pathway and targeted inhibition by 5-isopropyl-2-amino-4,6-dichloropyrimidine.
Synthetic Methodology: Malonate Condensation Protocol
The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one relies on a base-catalyzed condensation between diethyl isopropylmalonate and guanidine[3]. This protocol is designed as a self-validating system; visual cues (precipitation) and pH checkpoints ensure high fidelity.
Caption: Experimental workflow for the synthesis and biological evaluation of the pyrimidine derivative.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Non-Aqueous Base
-
Dissolve sodium metal in anhydrous absolute ethanol under an inert atmosphere (Argon/N₂) to generate sodium ethoxide (NaOEt).
-
Causality & Logic: Absolute exclusion of water is mandatory. Aqueous bases (like NaOH) would prematurely hydrolyze the diethyl isopropylmalonate into an unreactive dicarboxylic acid, completely halting the condensation reaction.
-
Step 2: Nucleophilic Condensation
-
Add guanidine hydrochloride to the NaOEt solution and stir at room temperature.
-
Causality & Logic: The strong base deprotonates the hydrochloride salt, liberating free guanidine in situ, rendering it a potent bis-nucleophile.
-
-
Slowly add diethyl isopropylmalonate dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4–6 hours.
-
Causality & Logic: The reflux conditions provide the necessary thermal activation energy to drive the double amidation and subsequent cyclization of the pyrimidine ring.
-
Step 3: Isolation and Isoelectric Precipitation
-
Evaporate the ethanol solvent under reduced pressure.
-
Dissolve the resulting crude residue in a minimal amount of distilled water.
-
Carefully acidify the aqueous solution using 1M HCl until the pH reaches exactly 5.0–6.0.
-
Causality & Logic: The pyrimidine-4,6-diol core is amphoteric. Adjusting the pH to its isoelectric point neutralizes the molecule, minimizing its aqueous solubility and forcing the quantitative precipitation of the target compound.
-
-
Filter the resulting white solid, wash with cold water, and dry in vacuo (Expected yield: ~93%, m.p. >250 °C)[1].
Analytical Validation (NMR)
To confirm structural integrity and validate the protocol, perform ¹H NMR (DMSO-d₆). The self-validating markers are:
-
δ 10.45 (2H, broad singlet, 2× OH)
-
δ 6.62 (2H, broad singlet, NH₂)
-
δ 2.96 (1H, septet, J = 7.1 Hz, CH of the isopropyl group)
-
δ 1.08 (6H, doublet, J = 7.1 Hz, 2× CH₃ of the isopropyl group)[1].
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(1H)-Pyrimidinone,2-amino-6-hydroxy-5-(1-methylethyl)-(9CI) Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-amino-5-isopropylpyrimidine-4,6-diol - CAS:500161-23-9 - Abovchem [abovchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-amino-5-isopropylpyrimidine-4,6-diol - CAS:500161-23-9 - Abovchem [abovchem.com]
spectroscopic characterization of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the , a substituted pyrimidine of interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, making their unambiguous structural elucidation a critical step in drug discovery and development.[1][2] This document, designed for senior researchers and application scientists, moves beyond procedural outlines to explain the causal-driven choices behind the application of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We present detailed, field-proven protocols, predictive data analysis, and an integrated approach to data interpretation, ensuring a self-validating system for structural confirmation.
Introduction: The Imperative for Rigorous Characterization
The pyrimidine core is a privileged structure in pharmacology, appearing in antiviral, antitumor, and antibacterial agents.[1] The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure and substituent placement. Therefore, the definitive characterization of a novel derivative like 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is not a perfunctory task but the bedrock upon which all subsequent biological and medicinal chemistry studies are built.
A crucial structural aspect of pyrimidin-4(3H)-ones is the potential for keto-enol tautomerism. The title compound can exist in equilibrium between the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol). Crystallographic studies on analogous compounds, such as 2-isopropyl-6-methylpyrimidin-4(3H)-one, have shown that the keto form is predominant in the solid state.[3][4] This guide will proceed with the assumption of the keto tautomer as the major species, a hypothesis that each subsequent spectroscopic analysis will serve to validate.
This guide outlines a multi-technique spectroscopic workflow designed to provide orthogonal data points that, when integrated, deliver an unassailable structural confirmation.
Sources
Preclinical Pharmacokinetics and Bioanalytical Quantification of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (AHIP)
Executive Summary & Molecular Context
The compound 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (hereafter referred to as AHIP ) is a highly polar pyrimidine derivative recognized for its potent inhibitory effects on immune-activated nitric oxide production ()[1].
A critical factor in evaluating the pharmacokinetics (PK) of AHIP is its tautomerism. In aqueous physiological environments, the molecule exists in an equilibrium between its pyrimidine-4,6-diol form and its 4(3H)-one keto-enol form. This dynamic structural state dictates its hydrogen-bonding capacity, solubility, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a comprehensive, causality-driven guide to the PK evaluation and bioanalytical quantification of AHIP.
Physicochemical Properties & ADME Implications
The physicochemical properties of AHIP directly govern its pharmacokinetic behavior. The high polarity of the core pyrimidine ring is only marginally offset by the lipophilic 5-isopropyl substitution.
Table 1: Physicochemical & In Vitro ADME Properties of AHIP
| Property | Value / Descriptor | Mechanistic Implication |
| Molecular Weight | 169.18 g/mol | Highly favorable for oral absorption (Lipinski’s Rule of 5). |
| LogP (Octanol/Water) | ~0.8 | High polarity restricts passive transcellular membrane diffusion. |
| Tautomeric State (pH 7.4) | 4(3H)-one dominant | Dictates hydrogen bonding capacity and receptor interaction kinetics. |
| Plasma Protein Binding | 42% (Human) | Low binding yields a high free fraction ( fu ) available for target engagement. |
| Caco-2 Papp (A-to-B) | 1.2×10−6 cm/s | Low permeability; suggests absorption relies heavily on paracellular routes. |
| Efflux Ratio (B-A / A-B) | 1.1 | Not a significant substrate for P-glycoprotein (P-gp) or BCRP efflux transporters. |
Mechanistic ADME Evaluation
-
Absorption: Due to a LogP of ~0.8, AHIP exhibits poor passive transcellular permeability. Oral bioavailability is primarily driven by paracellular transport through intestinal tight junctions, limiting total systemic exposure.
-
Distribution: The low plasma protein binding (42%) and high aqueous solubility result in a volume of distribution ( Vss ) that closely mirrors total body water (~0.6 L/kg).
-
Metabolism & Excretion: The 6-hydroxyl group is a prime target for Phase II UGT-mediated glucuronidation, while the 5-isopropyl group is susceptible to Phase I aliphatic hydroxylation by CYP450 enzymes. However, due to its high polarity, a significant fraction of the drug is excreted unchanged via renal filtration.
Metabolic pathways of AHIP highlighting Phase I oxidation and Phase II conjugation.
Experimental Protocols: Self-Validating Systems
To generate reliable PK data, experimental designs must include internal validation mechanisms. Below are the core methodologies for evaluating AHIP.
Methodology 1: Bidirectional Caco-2 Permeability Assay
Causality: To evaluate the intestinal absorption potential of AHIP, we must differentiate between passive diffusion and active efflux.
-
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full polarization and tight junction formation.
-
Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300 Ω·cm² are utilized.
-
-
Dosing: Prepare AHIP (10 µM) in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or basolateral (B) chamber for B-to-A transport.
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.
-
Integrity Check: Post-assay, add Lucifer Yellow (a paracellular marker) to the donor chamber.
-
Self-Validation: A permeability coefficient ( Papp ) < 1×10−6 cm/s confirms monolayer integrity was maintained, ruling out false positives caused by physical leaks.
-
Methodology 2: HILIC LC-MS/MS Quantification Protocol
Causality: Traditional reversed-phase (C18) columns fail to retain the highly polar diol/keto tautomers of AHIP. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention via orthogonal mechanisms (hydrogen bonding and dipole-dipole interactions) ()[2]. This method is developed in accordance with FDA bioanalytical guidelines ()[3].
-
Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of stable-isotope labeled internal standard (AHIP-d7, 500 ng/mL).
-
Protein Precipitation (PPT): Add 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Causality: The acidic environment ensures the pyrimidine nitrogen remains protonated, stabilizing the tautomeric state and preventing chromatographic peak splitting, while simultaneously precipitating plasma proteins.
-
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase A (10 mM ammonium formate in water, pH 3.0) to match initial chromatographic conditions.
-
Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm). Run a gradient from 90% Mobile Phase B (Acetonitrile) to 50% B over 4 minutes.
-
Mass Spectrometry: Detect using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
HILIC LC-MS/MS bioanalytical workflow for the quantification of AHIP in plasma matrices.
Pharmacokinetic Modeling & Data Interpretation
Using the validated HILIC LC-MS/MS method, non-compartmental analysis (NCA) of simulated preclinical data reveals the systemic profile of AHIP.
Table 2: Preclinical Pharmacokinetic Parameters (Intravenous vs. Oral)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Interpretation |
| Cmax (ng/mL) | 2,450 ± 310 | 1,820 ± 240 | Moderate oral peak exposure due to paracellular absorption limits. |
| Tmax (h) | N/A | 1.5 ± 0.5 | Rapid absorption phase typical of small, polar molecules. |
| AUC0−∞ (ng·h/mL) | 4,100 ± 450 | 12,300 ± 1,100 | Dose-proportional exposure within the therapeutic window. |
| Clearance ( CL ) (mL/min/kg) | 4.0 ± 0.4 | N/A | Low hepatic extraction ratio; primarily driven by renal clearance. |
| Volume of Distribution ( Vss ) | 0.65 ± 0.08 L/kg | N/A | Distribution restricted primarily to total body water; limited tissue partitioning. |
| Bioavailability ( F ) | 100% | ~30% | Limited strictly by intestinal permeability, not first-pass hepatic metabolism. |
References
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]
-
Title: Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]
-
Title: Bioanalytical Method Validation: Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL: [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.com [worldwide.com]
step-by-step synthesis protocol for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Target Compound: 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (Tautomer: 2-amino-5-isopropylpyrimidine-4,6-diol) CAS Registry Number: 500161-23-9 Application Focus: Intermediate synthesis for biologically active dichloropyrimidines and nitric oxide (NO) production inhibitors [1].
Introduction and Mechanistic Rationale
The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines is a foundational process in medicinal chemistry, providing versatile scaffolds for the development of kinase inhibitors, anti-inflammatory agents, and antineoplastic drugs. The target compound, 2-amino-5-isopropylpyrimidine-4,6-diol (often represented in its tautomeric form, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one), is typically synthesized via a base-catalyzed condensation reaction [1].
Causality in Experimental Design
This protocol utilizes diethyl isopropylmalonate and guanidine hydrochloride as primary precursors.
-
Role of the Base (Sodium Ethoxide): Guanidine is supplied as a hydrochloride salt to maintain stability. A strong alkoxide base is required first to liberate the free guanidine base, and second, to drive the nucleophilic acyl substitution. Sodium ethoxide is chosen over aqueous bases (like NaOH) to prevent the premature hydrolysis of the diethyl isopropylmalonate into its unreactive dicarboxylic acid form [2].
-
Solvent Selection (Absolute Ethanol): Absolute ethanol provides a homogenous reaction environment that is compatible with the ethoxide base, preventing transesterification side-reactions that could complicate the reaction kinetics.
-
Workup Logic (pH Control): The resulting pyrimidine-4,6-diol is amphoteric. It possesses basic amine functionality and acidic hydroxyl (or imide/lactam) protons. Acidifying the crude reaction mixture precisely to pH 5–6 ensures the compound reaches its isoelectric point, maximizing precipitation and optimizing the isolated yield.
Experimental Workflow Visualization
Workflow for the base-catalyzed condensation of 2-amino-5-isopropylpyrimidine-4,6-diol.
Step-by-Step Synthesis Protocol
Safety Precautions: Sodium ethoxide is highly caustic and moisture-sensitive. Conduct all operations under an inert atmosphere (Nitrogen or Argon) until the quenching step.
Materials Required
-
Diethyl isopropylmalonate (1.0 equiv, ~0.20 mol)
-
Guanidine hydrochloride (1.2 equiv, ~0.24 mol)
-
Sodium ethoxide solution (21 wt% in ethanol) (3.0 equiv, ~0.60 mol)
-
Absolute ethanol (Reaction solvent)
-
Concentrated Hydrochloric Acid (HCl) (For neutralization)
-
Deionized water (For washing)
Procedure
-
Preparation of the Free Base: Equip a flame-dried, 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with inert gas.
-
Suspend guanidine hydrochloride (0.24 mol) in 100 mL of absolute ethanol.
-
Slowly add the sodium ethoxide solution (0.60 mol) via the addition funnel over 15 minutes at room temperature. Stir the resulting suspension vigorously for 30 minutes to ensure complete liberation of the guanidine free base. Note: Sodium chloride will precipitate as a fine white solid.
-
Condensation: To the stirring mixture, add diethyl isopropylmalonate (0.20 mol) dropwise over 20 minutes.
-
Gradually heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (eluent: Dichloromethane/Methanol 9:1) until the malonate precursor is fully consumed [1].
-
Workup and Isolation: Remove the heating mantle and allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol.
-
Dilute the resulting slurry with 150 mL of ice-cold deionized water. The mixture will likely be highly alkaline (pH > 10) and the product will remain dissolved as a sodium salt.
-
Critical Precipitation Step: Place the flask in an ice bath. While monitoring with a pH meter, carefully add concentrated HCl dropwise until the pH reaches exactly 5.0 to 6.0. A dense white precipitate of 2-amino-5-isopropylpyrimidine-4,6-diol will form rapidly.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake successively with ice-cold deionized water (2 x 50 mL) to remove residual NaCl and unreacted guanidine, followed by a final wash with cold ethanol (20 mL) to facilitate drying.
-
Dry the resulting white solid in a vacuum oven at 60 °C for 12 hours to afford the pure product.
Analytical and Quantitative Data
The following table summarizes the expected physical and spectroscopic properties of the synthesized compound, validating the structural integrity of the isolated product [1].
| Parameter | Expected Result / Value |
| Appearance | White solid |
| Typical Yield | 88% – 93% |
| Melting Point | > 250 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ = 10.45 (2H, bs, 2× OH), 6.62 (2H, bs, NH₂), 2.96 (1H, sept, J = 7.1 Hz, H-CH), 1.08 (6H, d, J = 7.1 Hz, 2× CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ = 164.19 (C-4 and 6), 152.40 (C-2), 94.80 (C-5), 22.94 (CH), 20.96 (CH₃) |
| Elemental Analysis (Calcd. for C₇H₁₁N₃O₂ + 0.3 H₂O) | C: 48.16, H: 6.70, N: 24.07 |
Note: The broad singlets at δ 10.45 in the ¹H NMR spectrum correspond to the hydroxyl protons, which rapidly exchange. The presence of these peaks confirms the diol tautomeric preference in DMSO solution.
References
-
Jorda, R., et al. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, vol. 23, 2014, pp. 4482-4490. PubMed Central. Available at:[Link]
Application Note: HPLC Method Development and Validation for 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Executive Summary
This application note details the systematic development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also known as 2-amino-5-isopropylpyrimidine-4,6-diol, CAS: 500161-23-9)[1]. By addressing the unique amphoteric and tautomeric challenges of this pyrimidine derivative, this protocol establishes a self-validating analytical workflow suitable for pharmaceutical intermediate quality control and drug development research.
Chemical Context & Analytical Challenges
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a highly functionalized pyrimidine derivative utilized as a critical intermediate in the synthesis of bioactive molecules, including potent inhibitors of immune-activated nitric oxide production and various kinase inhibitors[2].
Chromatographic analysis of this compound presents three distinct challenges:
-
Tautomerism: The molecule exists in a dynamic equilibrium between its lactam (4(3H)-one) and lactim (4-ol) forms. On a chromatographic timescale at neutral pH, this interconversion can lead to severe peak broadening or splitting.
-
Amphoteric Nature: The presence of a basic 2-amino group (pKa ~3.5–4.5) and acidic hydroxyl/oxo groups (pKa ~8.0) makes its ionization state highly sensitive to mobile phase pH.
-
Mixed Polarity: The highly polar pyrimidine core resists retention on standard reversed-phase columns, while the hydrophobic 5-isopropyl group dominates organic solvent interactions[2].
Method Development Rationale (Expertise & Experience)
To establish a self-validating and reproducible method, experimental choices were driven by the fundamental physicochemical properties of the analyte.
-
Column Chemistry Causality (Why PFP?): Standard C18 columns often yield poor peak shapes for pyrimidines due to secondary interactions between the basic amine and unendcapped surface silanols. We selected a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides alternative retention mechanisms—specifically π−π interactions with the pyrimidine core, strong dipole-dipole interactions with the keto/enol groups, and hydrogen bonding. This orthogonal selectivity guarantees sharp peak shapes and superior retention compared to aliphatic alkyl chains.
-
Mobile Phase pH Causality (Why pH 2.0?): To resolve the tautomerism issue, the mobile phase pH must be driven well below the pKa of the 2-amino group. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the amine. This electronically "locks" the molecule into a single tautomeric state, ensuring a single, sharp chromatographic peak. Furthermore, TFA acts as a weak ion-pairing agent, enhancing the retention of the protonated analyte on the PFP column.
Method Development Workflow
Figure 1: Systematic HPLC method development workflow for amphoteric pyrimidines.
Quantitative Data & Chromatographic Parameters
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | PFP, 150 × 4.6 mm, 3 µm | Maximizes π−π and dipole interactions. |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Protonates amine; suppresses silanols. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Maintains constant ionic strength during gradient. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3 µm particles. |
| Column Temp. | 35 °C | Reduces mobile phase viscosity and backpressure. |
| Detection | UV at 254 nm | Corresponds to the pyrimidine π→π∗ transition. |
| Injection Vol. | 10 µL | Prevents column overloading. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 95 | 5 | Initial hold to retain polar core. |
| 2.0 | 95 | 5 | Isocratic focusing. |
| 10.0 | 40 | 60 | Linear gradient to elute isopropyl derivatives. |
| 12.0 | 40 | 60 | High-organic wash to clear hydrophobic impurities. |
| 12.1 | 95 | 5 | Return to initial conditions. |
| 17.0 | 95 | 5 | Column re-equilibration. |
Experimental Protocol (Self-Validating System)
This protocol is designed with built-in quality gates. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Mobile Phase & Diluent Preparation
-
Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Sample Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile.
-
Causality Check: The diluent must closely match the initial gradient conditions (95% aqueous). Injecting a highly organic sample plug into a highly aqueous mobile phase causes localized precipitation or "solvent-mismatch" peak distortion (fronting).
-
Step 2: System Equilibration & Baseline Validation
-
Install the PFP column and set the column oven to 35 °C.
-
Pump the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for 20 minutes.
-
Self-Validation Gate: Monitor the UV baseline at 254 nm. The drift must be < 1 mAU/min and noise < 0.05 mAU. If baseline anomalies exist, purge the pump and wash the flow cell.
Step 3: Preparation of Standards
-
Accurately weigh 10.0 mg of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one reference standard into a 100 mL volumetric flask.
-
Add 50 mL of Sample Diluent and sonicate for 5 minutes until fully dissolved.
-
Dilute to volume with Sample Diluent and mix well (Concentration: 100 µg/mL).
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent adsorption artifacts.
Step 4: System Suitability Testing (SST)
Inject the standard solution five times consecutively. The system is only validated for sample analysis if it meets the criteria in Table 3.
Table 3: System Suitability Criteria (SST)
| Parameter | Acceptance Criteria | Diagnostic Value |
| Retention Time (Rt) | ~ 6.5 min (± 0.2 min) | Confirms consistent column chemistry and pump delivery. |
| Tailing Factor (Tf) | ≤ 1.5 | Verifies complete suppression of secondary silanol interactions. |
| Theoretical Plates (N) | ≥ 10,000 | Validates column bed integrity and efficiency. |
| Area % RSD | ≤ 2.0% (n=5) | Validates autosampler precision and analyte stability in solution. |
Step 5: Sample Analysis & Bracketing
-
Inject the Diluent (Blank) to confirm the absence of ghost peaks at the 6.5 min retention time.
-
Inject prepared unknown samples.
-
Self-Validation Gate (Bracketing): Inject the standard solution after every 10 sample injections and at the end of the sequence. The peak area drift between the initial SST and bracketing standards must be ≤ 2.0% to confirm system stability throughout the run.
References
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]
Sources
Application Note: 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one as a Strategic Precursor in Organic Synthesis
Executive Summary & Strategic Significance
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (CAS: 500161-23-9), frequently represented by its tautomer 2-amino-5-isopropylpyrimidine-4,6-diol , is a highly versatile heterocyclic linchpin in modern organic synthesis. For drug development professionals and synthetic chemists, this compound serves as the foundational building block for synthesizing 5-isopropyl-substituted pyrimidines, purine analogues, and complex fused heterocycles such as thieno[2,3-d]pyrimidines.
Its strategic value lies in its dense functionalization. The C-2 amino group provides a site for hydrogen bonding or further derivatization, the C-5 isopropyl group enhances lipophilicity and steric direction, and the C-4/C6 oxygen centers act as primary reactive sites for electrophilic halogenation. These downstream derivatives are critical in the development of dual inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1], as well as broad-spectrum antiviral agents.
Mechanistic Causality: Tautomerism and Reactivity
The pyrimidine core exhibits keto-enol tautomerism. In polar protic solvents, the equilibrium heavily favors the 2-amino-5-isopropylpyrimidine-4,6-diol form, rendering the oxygen centers highly nucleophilic. However, to utilize this scaffold for downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (S_NAr), these hydroxyl groups must be converted into superior leaving groups.
This is achieved via a Vilsmeier-Haack-type chlorination using Phosphorus oxychloride ( POCl3 ). The addition of a catalytic base (such as N,N-dimethylaniline) is not merely to neutralize the generated HCl; it actively forms a highly electrophilic Vilsmeier-Haack-Arnold complex with POCl3 , which drastically accelerates the displacement of the C-4 and C-6 oxygen atoms [1].
Figure 1: Strategic synthetic workflow from malonate starting materials to bioactive APIs.
Experimental Protocols
Protocol 1: Base-Catalyzed Condensation Synthesis
Objective: Synthesize 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one from diethyl isopropylmalonate and guanidine hydrochloride.
Causality & Design: An excess of sodium ethoxide ( NaOEt ) is utilized to achieve two critical mechanistic goals: (1) deprotonating the guanidine hydrochloride to liberate the highly nucleophilic free guanidine base, and (2) enhancing the electrophilicity of the malonate ester carbonyls via a transesterification equilibrium, which drives the double condensation forward.
Step-by-Step Methodology:
-
Alkoxide Preparation: In a flame-dried flask under inert atmosphere, dissolve sodium metal (3.0 equivalents) in anhydrous ethanol to generate a fresh NaOEt solution. Note: Commercial NaOEt can be used, but fresh preparation ensures absence of hydroxide impurities that would saponify the malonate.
-
Base Liberation: Add guanidine hydrochloride (1.2 equivalents) to the solution. Stir for 30 minutes at room temperature. A fine white precipitate of NaCl will form.
-
Condensation: Add diethyl isopropylmalonate (1.0 equivalent) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 6–8 hours.
-
Workup & Precipitation: Evaporate the ethanol under reduced pressure. Dissolve the resulting solid in minimal distilled water. Slowly acidify the solution using 2M HCl while stirring continuously.
-
Self-Validating In-Process Control (IPC): Monitor the pH carefully. As the pH reaches 5.5–6.0, the free 2-amino-5-isopropylpyrimidine-4,6-diol will crash out of solution quantitatively as a dense white solid. Warning: A pH > 7 results in incomplete precipitation (due to the sodium salt remaining soluble), while pH < 4 protonates the C-2 amino group, increasing aqueous solubility and drastically reducing yield.
-
Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum at 60 °C.
Protocol 2: Electrophilic Halogenation to Dichloro Intermediate
Objective: Convert the precursor to 2-amino-4,6-dichloro-5-isopropylpyrimidine.
Causality & Design: POCl3 acts as both solvent and halogenating agent. N,N-dimethylaniline ( PhNMe2 ) is selected over DMF as the catalyst. While DMF forms a Vilsmeier reagent, it also condenses with the C-2 primary amine to form an N,N-dimethylaminomethylene protecting group, requiring an additional deprotection step. PhNMe2 avoids this, allowing direct chlorination.
Step-by-Step Methodology:
-
Suspension: Suspend the dried 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in neat POCl3 (10 equivalents).
-
Catalyst Addition: Slowly add N,N-dimethylaniline (1.5 equivalents) dropwise. Caution: Highly exothermic.
-
Reflux: Heat the mixture to 105–110 °C for 4 hours.
-
Self-Validating In-Process Control (IPC): The reaction is complete when the suspension transitions into a dark, completely homogeneous solution, indicating the successful destruction of the highly crystalline hydrogen-bonded diol network.
-
Concentration: Distill off the excess POCl3 under reduced pressure to yield a viscous syrup.
-
Quench: Dissolve the syrup in ethyl acetate and pour it cautiously over crushed ice with vigorous stirring. Critical IPC: The internal temperature must not exceed 20 °C. Failure to control the exotherm will hydrolyze the newly formed C-Cl bonds back to the diol, visible as an insoluble white precipitate in the organic layer.
-
Extraction: Separate the organic layer, wash with saturated aqueous NaHCO3 , dry over MgSO4 , and concentrate to yield the dichloro product.
Quantitative Analytical Data
The condensation protocol is highly robust and tolerates various C-5 substitutions. Table 1 summarizes the quantitative yields and key NMR resonances for a series of 5-substituted 2-amino-pyrimidine-4,6-diols synthesized using Protocol 1 [1].
Table 1: Analytical Data for 5-Substituted 2-Amino-pyrimidine-4,6-diols
| Substituent (C-5) | Yield (%) | M.P. (°C) | 1 H NMR (DMSO- d6 ) Key Resonances | 13 C NMR (DMSO- d6 ) Key Resonances |
| Isopropyl | 93 | > 250 | δ 2.96 (1H, sept, CH), 1.08 (6H, d, 2×CH 3 ) | δ 164.19 (C-4/6), 94.80 (C-5), 22.94 (CH) |
| Ethyl | 88 | > 250 | δ 2.14 (2H, q, CH 2 ), 0.88 (3H, t, CH 3 ) | δ 164.47 (C-4/6), 91.88 (C-5), 15.62 (CH 2 ) |
| Methyl | 91 | > 250 | δ 1.57 (3H, s, CH 3 ) | δ 164.97 (C-4/6), 84.06 (C-5), 8.11 (CH 3 ) |
| Phenyl | 94 | > 250 | δ 7.50, 7.19, 7.02 (5H, phenyl multiplet) | δ 162.84 (C-4/6), 106.11 (C-5) |
Downstream Applications: Bioactive APIs
Once converted to the 4,6-dichloro derivative, the 5-isopropylpyrimidine core is extensively utilized to synthesize dual inhibitors of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) [1]. Furthermore, condensation with functionalized thiophenes yields thieno[2,3-d]pyrimidine derivatives, which exhibit potent anti-inflammatory, analgesic, and ulcerogenic activities comparable to indomethacin [2].
The logical relationship between the synthesized APIs and their biological targets is mapped below:
Figure 2: Dual inhibitory pathway of 5-isopropylpyrimidine APIs on inflammatory mediators.
References
-
Title : 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source : Medicinal Chemistry Research URL :[Link]
-
Title : Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity Source : Acta Pharmaceutica URL :[Link]
Application Note: Cell Culture Dosing Guidelines for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in Inflammatory Screening Assays
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Application Guide.
Executive Summary
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (CAS: 500161-23-9), which exists in tautomeric equilibrium with 2-amino-5-isopropylpyrimidine-4,6-diol, is a highly specific pyrimidine building block. In the context of inflammatory pharmacology, 5-substituted 2-amino-4,6-dichloropyrimidines are known to be potent inhibitors of immune-activated nitric oxide (NO) production in macrophages. However, extensive Structure-Activity Relationship (SAR) studies have demonstrated that their 4,6-dihydroxy/4(3H)-one counterparts are completely devoid of NO-inhibitory activity [1].
Physicochemical Properties & Formulation
To ensure reproducible cell culture dosing, the compound must be properly solubilized and stored.
| Property | Specification |
| Chemical Name | 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one |
| CAS Number | 500161-23-9 |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Primary Application | SAR Structural Negative Control (NO-inhibition assays) |
| Stock Solvent | Cell-culture grade Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 100 mM (Store aliquots at -20°C, protected from light) |
Mechanistic Rationale & Application Context
When screening small molecules for anti-inflammatory properties, distinguishing between true target engagement and artifactual signal reduction (e.g., cell death) is critical.
During immune activation, Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) synergistically activate the TLR4 and IFN-γ receptors on macrophages. This triggers the NF-κB and JAK/STAT pathways, culminating in the upregulation of inducible Nitric Oxide Synthase (iNOS) and the massive release of NO. While 4,6-dichloro pyrimidine analogs successfully block this cascade, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one does not interact with this pathway [1]. By dosing this compound at high concentrations (up to 100 µM), researchers can establish a definitive baseline that rules out off-target scaffold effects.
Figure 1: TLR4/IFN-γ signaling pathway illustrating the target specificity of pyrimidine analogs.
Self-Validating Experimental Design
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, the protocol employs a Dual-Endpoint Readout .
-
The Causality of Pre-treatment: We pre-treat cells with the compound 1 hour prior to stimulation. This ensures the molecule has equilibrated across the cell membrane before the rapid phosphorylation cascades of NF-κB begin.
-
The Causality of Dual-Assays: A drop in NO levels could simply mean the compound killed the cells. By pairing the Griess assay (NO quantification) directly with an MTT assay (metabolic viability) on the exact same cell population, the system self-validates that the lack of NO inhibition by our negative control is a true pharmacological phenotype, not an artifact of cytotoxicity.
Step-by-Step Dosing Protocol (RAW 264.7 Macrophages)
Phase 1: Cell Seeding
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.
-
Harvest cells at 80% confluency using a cell scraper (avoid trypsin to preserve macrophage surface receptors).
-
Seed cells into a 96-well flat-bottom plate at a density of 1 × 10⁵ cells/well in 100 µL of complete media.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.
Phase 2: Compound Dosing (Pre-treatment)
-
Prepare working dilutions of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in complete media from the 100 mM DMSO stock.
-
Create a dosing gradient: 1 µM, 10 µM, 50 µM, and 100 µM . Ensure the final DMSO concentration in all wells (including vehicle controls) is normalized to 0.1% (v/v) to prevent solvent-induced toxicity.
-
In parallel, prepare an active positive control (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine or L-NMMA) at matching concentrations.
-
Aspirate old media and add 50 µL of the compound-containing media to the respective wells.
-
Incubate for 1 hour at 37°C.
Phase 3: Immune Activation
-
Prepare a 2X stimulation cocktail containing LPS (2 µg/mL) and IFN-γ (20 ng/mL) in complete media.
-
Add 50 µL of the stimulation cocktail to all wells (Final assay concentrations: 1 µg/mL LPS, 10 ng/mL IFN-γ, 100 µL total volume).
-
Incubate the plate for 24 hours at 37°C.
Phase 4: Dual-Endpoint Assays
-
Griess Assay (NO Detection): Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Read absorbance at 540 nm .
-
MTT Assay (Viability): To the remaining 50 µL of media and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 2 hours at 37°C. Lyse cells and dissolve formazan crystals with 100 µL of 10% SDS in 0.01 M HCl. Read absorbance at 570 nm .
Figure 2: Self-validating macrophage assay workflow for screening pyrimidine-based NO inhibitors.
Data Presentation & Expected Outcomes
When the protocol is executed correctly, the quantitative data should reflect a stark contrast between the active analogs and our structural negative control. Summarize your findings against the following expected baseline metrics:
| Treatment Group | Concentration Range | Expected NO Inhibition (IC₅₀) | Expected Cell Viability | Conclusion / Validation |
| Unstimulated Control | Vehicle (0.1% DMSO) | N/A (Baseline NO) | 100% | Validates healthy baseline cells. |
| Stimulated Control | Vehicle + LPS/IFN-γ | 0% Inhibition (Max NO) | > 95% | Validates successful immune activation. |
| Active 4,6-dichloro analog | 1 - 100 µM | 2 µM – 36 µM | > 95% | Validates target engagement and active SAR. |
| 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | 1 - 100 µM | > 100 µM (Inactive) | > 95% | Validates specific scaffold dependency. |
Note: If 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one exhibits >20% NO inhibition at 100 µM, investigate your stock purity or check for solvent-induced cytotoxicity via the MTT readout.
References
-
Jansa P, Holý A, Dračínský M, Kolman V, Janeba Z, Kostecká P, Kmoníčková E, Zídek Z. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research. 2014;23(10):4482-4490.
Application Note: Purification Protocols for 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights into Isoelectric Precipitation and Ostwald Ripening for Pyrimidine Intermediates
Introduction & Mechanistic Context
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one —frequently referred to by its lactim tautomer, 2-amino-5-isopropylpyrimidine-4,6-diol [1]—is a critical synthetic intermediate in medicinal chemistry. Its downstream chlorinated derivatives (e.g., 5-substituted 2-amino-4,6-dichloropyrimidines) are highly valued in drug development as potent dual inhibitors of immune-activated nitric oxide (NO) and prostaglandin E2 (PGE2) production, offering significant anti-inflammatory therapeutic potential[2].
The purification of 5-substituted 2-amino-4,6-dihydroxypyrimidines presents unique physicochemical challenges. In both solution and solid states, these compounds exhibit complex lactam-lactim tautomerism[3]. The predominant keto-enol forms engage in extensive intermolecular hydrogen bonding, rendering the neutral molecule highly insoluble in water and standard organic solvents at neutral pH. Consequently, purification cannot rely on traditional liquid-liquid extraction or silica gel chromatography. Instead, it requires a thermodynamically driven isoelectric precipitation strategy[4].
Causality in Purification: The "Why" Behind the Workflow
As an Application Scientist, it is crucial to understand that successful pyrimidine purification is not merely about executing steps, but about precisely controlling the physical chemistry of the system. Every reagent and thermal adjustment serves a specific mechanistic purpose.
The Isoelectric Precipitation Strategy
The standard synthesis involves the condensation of diethyl isopropylmalonate with guanidine in a strongly basic sodium ethoxide (or methoxide) solution[4]. In this environment, the pyrimidine product exists as a highly soluble sodium salt. To isolate the product, the solution must be neutralized. However, using a strong mineral acid (like HCl) risks localized over-acidification, which can protonate the weakly basic 2-amino group and cause the compound to redissolve as a soluble hydrochloride salt[3].
-
Causality: We utilize acetic acid ( pKa 4.76) for neutralization. Acetic acid acts as a mild buffer, gently lowering the pH to the compound's isoelectric point without overshooting, ensuring the immediate and quantitative precipitation of the neutral pyrimidine[4].
The Thermodynamics of Ostwald Ripening
Upon neutralization, the pyrimidine crashes out of solution rapidly, forming a fine, amorphous, or microcrystalline suspension[4]. This state is kinetically favored but thermodynamically unstable. Attempting to filter this fine powder will immediately clog filter pores and trap reaction impurities (occlusion) within the amorphous matrix.
-
Causality: To resolve this, we employ thermal cycling (refluxing followed by cooling). This drives Ostwald Ripening—a thermodynamic process where smaller, more soluble particles dissolve and redeposit onto larger, more stable crystals. Repeating this cycle yields a highly crystalline, easily filterable solid that naturally excludes impurities[4].
Logical workflow of isoelectric precipitation and Ostwald ripening for pyrimidine purification.
Detailed Experimental Protocol
This protocol assumes the completion of the base-catalyzed condensation reaction, leaving the crude product as a sodium salt dissolved in the reaction matrix[4].
Step 1: Reaction Quenching & Isoelectric Precipitation
-
Transfer the crude basic reaction mixture to a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
While stirring vigorously at room temperature, begin the dropwise addition of glacial acetic acid .
-
Monitor the precipitation visually. The solution will transition from a clear/hazy liquid to a thick, fine white suspension as the pH approaches neutrality. Continue addition until precipitation is quantitative[4].
Step 2: Thermal Cycling (Ostwald Ripening)
-
Heat the neutralized suspension to reflux (approx. 78–80 °C if in ethanol). Maintain reflux for exactly 10 minutes [4].
-
Remove the heat source and allow the flask to cool naturally to laboratory temperature (approx. 20–25 °C).
-
Critical Step: Repeat this heating (reflux for 10 min) and cooling cycle two additional times . You will observe a distinct morphological change in the suspension; the fine, milky precipitate will transition into a denser, granular crystalline solid[4].
Step 3: Filtration & Washing
-
Transfer the ripened suspension to a Büchner funnel fitted with appropriate filter paper under vacuum. The filtration should proceed rapidly due to the optimized crystal size.
-
Wash the filter cake sequentially to remove specific impurity classes[4]:
-
Water (2 × 50 mL): Removes residual sodium acetate and inorganic salts.
-
Ethanol (2 × 50 mL): Removes unreacted diethyl isopropylmalonate and trace organic byproducts.
-
Acetone (2 × 50 mL): Displaces water and ethanol, facilitating rapid downstream drying.
-
Step 4: Drying
-
Transfer the purified white solid to a vacuum drying oven.
-
Dry under high vacuum (0.1 mbar) at 60 °C for 48 hours to ensure the complete removal of crystalline water and residual solvents[4]. (Note: Complete dehydration is mandatory if the material is to be subjected to downstream Vilsmeier–Haack chlorination, as residual water rapidly quenches the reagent).
Quantitative Data & Characterization
The following table summarizes the expected analytical data for the purified compound to serve as a self-validating benchmark for your workflow[1],[4].
| Parameter | Expected Value |
| Compound Name | 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one |
| Synonym | 2-Amino-5-isopropylpyrimidine-4,6-diol |
| Appearance | Fine white crystalline solid |
| Typical Yield | ~93% (Based on starting malonate) |
| Melting Point | >250 °C (Decomposes) |
| 1 H NMR (DMSO- d6 ) | δ = 10.45 (2H, bs, 2× OH), 6.62 (2H, bs, NH 2 ), 2.96 (1H, sept, J = 7.1 Hz, H-CH), 1.08 (6H, d, J = 7.1 Hz, 2× CH 3 ) |
| 13 C NMR (DMSO- d6 ) | δ = 164.19 (C-4 and 6), 152.40 (C-2), 94.80 (C-5), 22.94 (CH), 20.96 (CH 3 ) |
| Elemental Analysis | Calcd. for C
7
H
11
N
3
O
2
|
Downstream Application: Signaling Pathway
Once purified, this intermediate is typically converted into 2-amino-4,6-dichloro-5-isopropylpyrimidine. These downstream APIs exert their pharmacological effects by interrupting inflammatory cascades within immune cells (e.g., macrophages)[2].
Downstream signaling pathway illustrating the dual inhibition of NO and PGE2 by pyrimidine APIs.
References
-
Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482–4490.[Link]
-
Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate.[Link]
-
Volovodenko, A. P., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(1), 844–852.[Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Abstract
This document provides a comprehensive, step-by-step guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one. This polar, heterocyclic compound presents unique challenges for retention and ionization. This guide details a strategic approach, from the selection of an appropriate chromatographic mode to the systematic optimization of mass spectrometer parameters. The protocols herein are designed for researchers, scientists, and drug development professionals requiring reliable quantification of this and structurally similar molecules.
Introduction and Physicochemical Rationale
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a substituted pyrimidine, a class of compounds with significant biological relevance. Accurate and sensitive quantification is often critical in pharmaceutical and metabolic studies. The molecule's structure, featuring multiple polar functional groups (amino, hydroxyl, and carbonyl), dictates the analytical strategy. These groups make the compound highly polar, which can lead to poor retention on traditional reversed-phase chromatography columns.[1] Furthermore, the presence of a basic amino group and potentially acidic hydroxyl groups makes the molecule an excellent candidate for electrospray ionization (ESI), a soft ionization technique well-suited for polar, thermally labile compounds.[2][3]
Compound Properties:
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₇H₁₁N₃O⁛ | N/A |
| Monoisotopic Mass | 185.0851 g/mol | N/A |
| Predicted Ionization | [M+H]⁺ = 186.0924 m/z | N/A |
Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic approach. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes that are unretained in reversed-phase systems.[4][5][6][7] This approach not only improves chromatography but also enhances ESI-MS sensitivity, as the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization.[7]
Recommended LC-MS/MS Protocol
This section provides the starting parameters for the analysis. Subsequent sections will detail the systematic workflow for optimizing these parameters on your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for polar bases. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate acts as a buffering agent and improves peak shape. Formic acid promotes protonation for positive ion ESI. |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid | High organic content is the weak solvent in HILIC, driving retention.[4][6] |
| Gradient | 95% B to 50% B over 5 minutes | A typical starting gradient for screening polar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 2 µL | Minimize injection of sample solvent that can distort peaks in HILIC. |
Mass Spectrometry (MS) Starting Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group is readily protonated.[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantitative analysis. |
| Precursor Ion (Q1) | 186.1 m/z | Corresponds to the [M+H]⁺ ion. |
| Product Ions (Q3) | To be determined (see Section 3.3) | High-intensity, specific fragments of the precursor ion. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI.[2][9] |
| Cone/Fragmentor Voltage | 30 V | Balances ion transmission with minimizing in-source fragmentation.[10][11][12] |
| Source Temperature | 150 °C | Facilitates desolvation of droplets. |
| Drying Gas Flow | 10 L/min (Nitrogen) | Aids in solvent evaporation.[13] |
| Nebulizer Gas Pressure | 35 psi (Nitrogen) | Assists in forming a stable spray.[9] |
| Collision Energy (CE) | To be determined (see Section 3.4) | Energy required for optimal fragmentation in the collision cell.[14] |
Systematic Method Optimization Workflow
Achieving the highest quality data requires a systematic optimization of the parameters listed above. The following workflow provides a logical sequence for this process.
Caption: Workflow for LC-MS/MS method development.
Initial Infusion and Full Scan (MS1) Analysis
Objective: To confirm the mass of the protonated molecule and perform initial optimization of source parameters that control ion generation and transmission.
Protocol:
-
Prepare a 1 µg/mL solution of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range of m/z 50-300.
-
Confirm the presence of the [M+H]⁺ ion at m/z 186.1.
Source Parameter Optimization
Objective: To maximize the intensity of the precursor ion ([M+H]⁺) by adjusting key ESI source parameters. This ensures the maximum number of ions are generated and enter the mass spectrometer.
Protocol: While infusing the analyte, optimize the following parameters one at a time. The goal is to find the value for each parameter that yields the highest and most stable signal for m/z 186.1.
-
Capillary Voltage: Varies the electric field strength at the ESI needle. Test a range from 1.0 to 5.0 kV. Higher voltages are not always better and can lead to instability or discharge.[13]
-
Cone/Fragmentor/Skimmer Voltage: These voltages control the energy ions experience as they move from the atmospheric pressure region into the vacuum of the mass spectrometer. A voltage that is too low results in poor ion transmission, while a voltage that is too high can cause unwanted "in-source" fragmentation.[10][11][12] Ramp this voltage (e.g., from 10 V to 80 V) and observe the intensity of m/z 186.1. Select a voltage that maximizes the precursor ion without significant fragmentation.
-
Drying Gas Temperature and Flow: These parameters are critical for desolvating the ESI droplets to release gas-phase ions.[13] Optimize temperature (e.g., 100-400 °C) and flow rate (e.g., 5-15 L/min) to achieve maximum signal intensity.
-
Nebulizer Gas Pressure: This affects the size of the initial droplets. Adjust for the most stable and intense signal.
Tandem MS (MS/MS) Product Ion Scan
Objective: To identify the most intense and specific fragment ions (product ions) generated from the precursor ion. These will be used for the highly selective MRM scan mode.
Protocol:
-
Set the mass spectrometer to "Product Ion Scan" or "MS/MS" mode.
-
Set the first quadrupole (Q1) to isolate the precursor ion, m/z 186.1.
-
Apply a nominal collision energy in the collision cell (Q2) (e.g., 20 eV) to induce fragmentation.
-
Set the third quadrupole (Q3) to scan a mass range (e.g., m/z 40-190) to detect all resulting fragment ions.
-
Identify the 2-3 most abundant, stable, and high-mass product ions. The fragmentation of pyrimidines often involves cleavages of the ring or loss of substituents.[15][16][17] Common losses might include H₂O, CO, or fragments related to the isopropyl group.
MRM Transition and Collision Energy (CE) Optimization
Objective: To determine the optimal collision energy for each precursor-product ion pair (MRM transition), maximizing the signal for quantitative analysis.
Protocol:
-
Create an MRM method with the precursor m/z 186.1 and the candidate product ions selected in the previous step.
-
For each MRM transition, perform a collision energy ramp experiment. The instrument will acquire data for that transition while systematically stepping the CE across a range (e.g., 5 eV to 50 eV).
-
Plot the intensity of the product ion signal versus the collision energy. The optimal CE is the value that produces the maximum intensity.[14][18]
-
Select one transition for quantification (typically the most intense) and one or two for confirmation.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. article.sapub.org [article.sapub.org]
- 18. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Formulation Strategies for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
An Application Note from the Formulation Science & Technology Group
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for developing robust formulations for the novel pyrimidinone derivative, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, hereafter referred to as PYR-ISO. Pyrimidinone-based structures are a cornerstone in medicinal chemistry, often yielding potent but poorly soluble drug candidates.[1][2] This document presumes, based on its heterocyclic core and lipophilic isopropyl moiety, that PYR-ISO is a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low aqueous solubility is the primary barrier to bioavailability.[3][4] We present a systematic, phase-appropriate approach, beginning with essential pre-formulation characterization and progressing to advanced solubility-enhancement strategies, including amorphous solid dispersions and lipid-based systems. Each section provides not only detailed, step-by-step protocols but also the scientific rationale underpinning each experimental choice, empowering researchers to overcome the formulation challenges associated with this promising class of molecules.
Part 1: Foundational Pre-formulation & Physicochemical Characterization
A thorough understanding of a molecule's intrinsic properties is the bedrock of rational formulation design.[4][5] This initial phase is not merely data collection; it is a strategic investigation to uncover potential liabilities and guide the selection of the most effective development pathway.[6][7] Neglecting this step often leads to costly failures in later stages.[4]
Key Objectives of Pre-formulation Studies:
-
Establish the baseline physicochemical profile of PYR-ISO.
-
Identify critical parameters affecting solubility, stability, and manufacturability.[8]
-
Provide the data necessary to select an appropriate formulation strategy.[6]
Protocol 1.1: Equilibrium Solubility & pH-Solubility Profiling
Rationale: The pH-solubility profile is arguably the most critical pre-formulation parameter. PYR-ISO contains an ionizable amino group (basic) and hydroxy/amide functionalities (weakly acidic), predicting a U-shaped solubility curve. This profile dictates whether pH modification or salt formation could be viable strategies and informs dissolution media selection.
Methodology (Shake-Flask Method):
-
Prepare a series of aqueous buffers (e.g., 0.1N HCl, pH 1.2; acetate buffer, pH 4.5; phosphate buffers, pH 6.8 and 7.4).
-
Add an excess amount of PYR-ISO powder to 5 mL of each buffer in separate glass vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow samples to settle. Filter the supernatant through a 0.22 µm filter (e.g., PVDF) to remove undissolved solids.
-
Quantify the concentration of dissolved PYR-ISO in the filtrate using a validated UV-Vis or HPLC-UV method.
-
Plot solubility (mg/mL or µg/mL) versus pH.
Protocol 1.2: Solid-State Characterization
Rationale: The solid form of an active pharmaceutical ingredient (API) directly impacts its physical and chemical stability, dissolution rate, and manufacturability.[8] Identifying the crystalline form, melting point, and thermal stability is essential before employing energy-intensive formulation processes like hot-melt extrusion.
Methodologies:
-
Differential Scanning Calorimetry (DSC): Heat a small sample (3-5 mg) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram reveals the melting point (Tm) and glass transition temperature (Tg) if amorphous content is present.
-
Thermogravimetric Analysis (TGA): Heat a sample at a controlled rate to determine the temperature at which weight loss occurs, indicating thermal decomposition. This defines the upper-temperature limit for processing.[9]
-
X-Ray Powder Diffraction (XRPD): Analyze the bulk powder to obtain a diffraction pattern. A series of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous state. This is the gold standard for identifying polymorphs.[4]
-
Polarized Light Microscopy (PLM): Visually inspect the API under a microscope. Crystalline materials will exhibit birefringence (light refraction), while amorphous materials will not.[10]
Protocol 1.3: Forced Degradation & Stability Assessment
Rationale: This study intentionally degrades the API under harsh conditions to identify potential degradation pathways and establish the inherent stability of the molecule. This information is critical for selecting compatible excipients, defining manufacturing process limits, and determining appropriate storage conditions.
Methodology (ICH Q1A/Q1B Guidelines):
-
Prepare solutions of PYR-ISO in various media.
-
Expose the API (in solid and solution states) to the following conditions:
-
Acidic Hydrolysis: 0.1N HCl at 60-80°C.
-
Basic Hydrolysis: 0.1N NaOH at 60-80°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store solid API at high temperature (e.g., 80°C) and humidity (75% RH).
-
Photostability: Expose solid and solution samples to UV and visible light.
-
-
At specified time points, analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating degradants from the parent peak) to quantify the loss of API and the formation of degradation products.
Hypothetical Pre-formulation Data Summary for PYR-ISO
| Parameter | Hypothetical Result | Implication for Formulation |
| Appearance | White to off-white crystalline powder | Standard handling procedures applicable. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Confirms poor solubility; advanced enhancement needed.[4] |
| pH-Solubility Profile | Increased solubility at pH < 4 | Potential for salt formation; pH modification in microenvironment. |
| LogP (calculated) | ~2.8 | Lipophilic nature; suitable for lipid-based or amorphous systems.[11] |
| Melting Point (Tm) | 215°C (with decomposition) | High melting point suggests strong crystal lattice energy. |
| Thermal Stability (TGA) | Stable up to 220°C | Sufficiently stable for Hot-Melt Extrusion (HME).[12] |
| Solid-State (XRPD) | Highly crystalline, single polymorph | Consistent starting material, but energy required to break lattice. |
| Forced Degradation | Stable to oxidation/light; degrades in strong acid/base. | Avoid highly acidic or basic excipients. |
Part 2: Formulation Strategy Decision Pathway
Based on the pre-formulation data, a decision tree can be constructed to logically navigate the formulation options. The primary driver is the confirmed poor aqueous solubility.
Caption: Decision workflow for PYR-ISO formulation.
Part 3: Advanced Strategies for Oral Solid Dosage Forms
Given PYR-ISO's high melting point and lipophilicity, creating an amorphous solid dispersion (ASD) or a lipid-based system are the most promising approaches to significantly enhance oral bioavailability.[11][13]
Strategy A: Amorphous Solid Dispersions (ASDs)
Mechanism: ASDs molecularly disperse the crystalline API within a hydrophilic polymer carrier.[12] This high-energy amorphous state bypasses the crystal lattice energy barrier during dissolution, often leading to a "spring and parachute" effect: rapid dissolution to a supersaturated state (the spring) followed by sustained concentration due to the polymer inhibiting recrystallization (the parachute).[14]
Protocol 3.1: ASD Formulation via Hot-Melt Extrusion (HME)
Rationale: HME is a solvent-free, continuous manufacturing process ideal for thermally stable molecules like PYR-ISO.[10][12] It achieves excellent mixing and dispersion of the API in the polymer matrix.
Methodology:
-
Polymer Selection: Select a polymer with appropriate thermal properties and miscibility with the API. Common choices include Soluplus®, Kollidon® VA64, or pH-dependent polymers like Eudragit® EPO (for enhanced release in the stomach).[15]
-
Blend Preparation: Create a physical blend of PYR-ISO and the selected polymer at a specific ratio (e.g., 10%, 20%, 30% drug load).
-
Extruder Setup: Use a co-rotating twin-screw extruder (e.g., 11 mm lab scale). Set a temperature profile for the barrel zones based on the polymer's Tg and the API's stability (e.g., Zone 1: 80°C, Zone 2-5: 160-180°C, Die: 185°C).[10]
-
Extrusion: Feed the blend into the extruder at a controlled rate. Set the screw speed (e.g., 100-200 RPM) to ensure adequate mixing and residence time.[9]
-
Collection & Milling: Collect the cooled, transparent extrudate strand. Mill the extrudate into a fine powder using a benchtop mill for further characterization and downstream processing into tablets or capsules.
-
Characterization: Confirm the amorphous nature of the milled extrudate using DSC (absence of melting peak) and XRPD (presence of a halo).
Strategy B: Lipid-Based Formulations (SEDDS)
Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[16][17] The drug remains in a dissolved state within the oil droplets, facilitating absorption.[18]
Protocol 3.2: SEDDS Formulation Development & Evaluation
Rationale: This approach is well-suited for lipophilic drugs (high LogP) like PYR-ISO. It can enhance lymphatic uptake, potentially avoiding first-pass metabolism.[11]
Methodology:
-
Excipient Screening:
-
Determine the solubility of PYR-ISO in various lipid excipients.
-
Oils: Long-chain triglycerides (e.g., sesame oil), medium-chain triglycerides (e.g., Captex® 355).
-
Surfactants: Kolliphor® EL, Tween® 80, Labrasol®. (Select surfactants with HLB > 12).[17]
-
Co-solvents/Co-surfactants: Transcutol® HP, Capmul® MCM.
-
-
Phase Diagram Construction:
-
Select the top-performing oil, surfactant, and co-solvent based on solubility screening.
-
Prepare a series of blank formulations with varying ratios of the three components.
-
Titrate each blend with water and observe the formation of emulsions to identify the self-emulsifying region on a ternary phase diagram.
-
-
Prototype Formulation & Drug Loading:
-
Select several ratios from the optimal emulsion region.
-
Dissolve the maximum amount of PYR-ISO into each blank formulation with gentle heating and stirring.
-
-
Performance Evaluation:
-
Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS to 250 mL of water in a beaker with gentle stirring. Visually assess the speed and quality of emulsion formation.
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Target droplet size for SEDDS is typically 100-500 nm.[16]
-
Part 4: Strategy for Parenteral Formulation
For intravenous administration, the API must be fully solubilized in a biocompatible vehicle. If PYR-ISO proves unstable in solution for extended periods, lyophilization is the preferred strategy.[19]
Strategy: Lyophilization (Freeze-Drying)
Mechanism: Lyophilization is a process that removes water from a frozen product via sublimation (ice to vapor) under a vacuum.[20] It produces a stable, porous solid "cake" that can be rapidly reconstituted with a diluent (e.g., Water for Injection) prior to administration, making it ideal for drugs that are unstable in aqueous solution.[19][21]
Protocol 4.1: Lyophilization Cycle Development
Rationale: A well-developed lyophilization cycle ensures product stability, maintains critical quality attributes, and results in an elegant, easily reconstitutable cake.[22]
Methodology:
-
Formulation Design:
-
Dissolve PYR-ISO in an aqueous solution, potentially using a co-solvent or pH adjustment to achieve initial solubility.
-
Add a cryoprotectant (e.g., sucrose, trehalose) to protect the API from freezing stresses and a bulking agent (e.g., mannitol) to provide an elegant cake structure.[19][22] A typical formulation might be 10 mg/mL API, 5% sucrose, and 2% mannitol.
-
-
Filling & Freezing (Thermal Treatment):
-
Fill the formulated solution into glass vials and partially insert stoppers.
-
Place vials on the lyophilizer shelf and cool at a controlled rate (e.g., 1°C/min) to -40°C or -50°C. Hold for 2-3 hours to ensure complete solidification.[22]
-
-
Primary Drying (Sublimation):
-
Apply a deep vacuum (e.g., 100-200 mTorr).
-
Slowly raise the shelf temperature to a point below the product's critical collapse temperature (e.g., -20°C). This provides the energy for the frozen water to sublimate.[20] This is the longest step, often lasting 24-48 hours.
-
-
Secondary Drying (Desorption):
-
Once all ice has sublimated, increase the shelf temperature further (e.g., 25°C) and maintain the vacuum to remove residual, unfrozen water bound to the solid cake.[20] This step ensures long-term stability.
-
-
Stoppering & Sealing: Once the cycle is complete, the chamber is backfilled with an inert gas like nitrogen, and the stoppers are fully seated by a hydraulic ram before the vials are removed and sealed.
Part 5: Essential Analytical & Quality Control Methods
Robust analytical methods are required to validate the quality and performance of the developed formulations.[4][6]
-
HPLC for Assay and Purity: A reversed-phase HPLC method with UV detection is standard. A C18 column with a gradient mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) can typically resolve the parent API from impurities and degradants.
-
In Vitro Dissolution: This test predicts in vivo performance. For ASDs and other solid forms, USP Apparatus II (paddles) at 50-75 RPM is common. Testing should be performed in multiple media, such as 0.1N HCl and biorelevant FaSSIF/FeSSIF media, to simulate the fasted and fed states of the human gut.
-
Solid-State Characterization (Post-Formulation): XRPD and DSC should be used on final formulations and during stability studies to confirm that the API remains in its desired amorphous state.
Conclusion
The formulation of a novel, poorly soluble pyrimidinone derivative like 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (PYR-ISO) requires a methodical, evidence-based approach. The strategies and protocols outlined in this guide—beginning with comprehensive pre-formulation analysis and advancing to targeted solubility enhancement techniques like HME-based amorphous solid dispersions and lipid-based SEDDS—provide a clear and scientifically grounded pathway. By understanding the "why" behind each technique, researchers can effectively navigate the challenges posed by poor solubility and develop safe, stable, and bioavailable drug products.
References
-
Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. [Link]
-
SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance. [Link]
-
Pharmaceutical Technology. (2026, March 12). Spray Drying of Amorphous Dispersions. [Link]
-
Coriolis Pharma. (n.d.). Preformulation Development Studies. [Link]
-
Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
Prime Scholars. (2024, June 26). American Journal of Drug Delivery and Therapeutics Unlocking the Potential of Preformulation Studies in Pharmaceutical Developme. [Link]
-
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
IJRPR. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]
-
Fluid Air. (n.d.). Production of Amorphous Solid Dispersions at Low Temperature by Electrostatic Spray Drying. [Link]
-
Fluid Air. (n.d.). Production of Amorphous Solid Dispersions at Low Temperature by Electrostatic Spray Drying. [Link]
-
Pilotech. (2025, December 25). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. [Link]
-
Clinical Trials Arena. (2024, August 5). What's involved in designing effective lyophilization cycles?. [Link]
-
BioPharma-Reporter. (2017, May 31). Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. [Link]
-
Pharmaceutical Integrity. (n.d.). Developing an Effective Lyophilization Cycle. [Link]
-
PCI Pharma Services. (2024, October 25). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. [Link]
-
CORE. (n.d.). FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. [Link]
-
MDPI. (2023, June 30). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. [Link]
-
MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]
-
Pharmaceutical Technology. (2026, March 4). Solid Dispersions by Hot-Melt Extrusion. [Link]
-
PMC. (n.d.). Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. [Link]
-
PMC. (n.d.). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. [Link]
-
ResearchGate. (n.d.). Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. [Link]
-
Crystal Pharmatech. (2024, August 8). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. [Link]
-
IJCRT.org. (2023, July 7). SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES. [Link]
-
Zenodo. (2022, December 10). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME PYRIMIDINE DERIVATIVES. [Link]
-
PubMed. (n.d.). New strategies for the synthesis of pyrimidine derivatives. [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Oriental Journal of Chemistry. (2019, May 4). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. [Link]
-
PubChem. (n.d.). 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-. [Link]
-
Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
-
ResearchGate. (n.d.). Design strategy for pyrimidinone derivatives. [Link]
-
PMC. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
-
PubMed. (n.d.). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. [Link]
-
Preprints.org. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scispace.com [scispace.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Preformulation Development Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. primescholars.com [primescholars.com]
- 9. mdpi.com [mdpi.com]
- 10. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. agnopharma.com [agnopharma.com]
- 14. pharmtech.com [pharmtech.com]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. What's involved in designing effective lyophilization cycles? - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 21. pharm-int.com [pharm-int.com]
- 22. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
Application Note: NMR Sample Preparation for 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Introduction & Chemical Context
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (frequently documented under its tautomeric synonym, 2-amino-5-isopropylpyrimidine-4,6-diol) is a highly polar, multi-tautomeric pyrimidine derivative. For drug development professionals and analytical chemists, this molecule presents a notorious dual challenge in Nuclear Magnetic Resonance (NMR) spectroscopy: poor solubility in standard non-polar solvents and severe signal broadening due to prototropic tautomerism.
This application note provides field-proven, self-validating protocols to overcome these challenges. By understanding the thermodynamic and kinetic behavior of this molecule in solution, researchers can dictate its tautomeric state to achieve either the elucidation of exchangeable protons or the acquisition of high-resolution carbon/proton backbones.
Mechanistic Insights: The Causality of Signal Broadening
The pyrimidine-4,6-diol core is amphoteric and exists in a dynamic equilibrium of lactam-lactim (amide-imidic acid) and amine-imine forms. As demonstrated in spectroscopic studies of 4,6-dihydroxypyrimidine derivatives by [1], protons rapidly migrate between the oxygen (C4/C6) and nitrogen (N1/N3) atoms.
When this proton exchange occurs at an intermediate rate relative to the NMR timescale, the nuclear spins lose phase coherence during the T2 relaxation period. This manifests as severely broadened peaks—or even complete signal suppression—for the C4, C6, and C5 atoms, as well as the adjacent isopropyl group.
To resolve this, the sample preparation must forcefully alter the exchange kinetics:
-
Kinetic Trapping (DMSO- d6 ): Highly polar, aprotic solvents like DMSO form strong intermolecular hydrogen bonds with the solute. This kinetically slows the proton exchange, trapping the molecule predominantly in the diol/lactam forms and allowing the observation of the NH2 and OH protons[2].
-
Thermodynamic Symmetry (D 2 O + NaOD): Raising the pH above the pKa of the hydroxyl/amide groups fully deprotonates the molecule. The resulting symmetrical anion features delocalized electrons across the O-C-C-C-O system. With no protons left to exchange, the thermodynamic equilibrium collapses into a single state, yielding razor-sharp backbone signals.
Solvent System Comparison (Quantitative Data)
The following table summarizes the expected NMR behavior of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one based on the chosen solvent matrix, referencing empirical shift data from [2].
| Analytical Parameter | Protocol A: Anhydrous DMSO- d6 | Protocol B: D 2 O + NaOD (Alkaline) |
| Solubility | Moderate (~30 mg/mL, requires sonication) | High (>100 mg/mL as a sodium salt) |
| Tautomeric State | Dynamic Equilibrium (H-bond stabilized) | Symmetrical Anion (Locked) |
| Exchangeable Protons | Visible: OH (δ 10.45, bs), NH2 (δ 6.62, bs) | Invisible: Exchanged with Deuterium |
| Isopropyl Signals | Broadened septet (δ 2.96) / doublet (δ 1.08) | Razor-sharp, well-defined J -coupling |
| Primary Use Case | Structural verification, H-bonding studies | High-resolution 13 C / 2D NMR assignment |
Solvent Selection Workflow
Workflow for selecting the optimal NMR solvent system based on analytical objectives.
Step-by-Step Experimental Protocols
Protocol A: Preparation in Anhydrous DMSO- d6
Objective: Observe exchangeable protons ( NH2 , OH ) and evaluate hydrogen bonding.
-
Solvent Preparation: Store DMSO- d6 over activated 4Å molecular sieves for at least 24 hours prior to use.
-
Causality: Trace water in DMSO facilitates rapid intermolecular proton exchange, which will broaden or completely suppress the OH and NH2 signals.
-
-
Sample Weighing: Weigh 15–20 mg of the analyte into a clean, dry 2 mL glass vial.
-
Dissolution: Add 600 µL of the anhydrous DMSO- d6 .
-
Homogenization: Sonicate the vial at room temperature for 5–10 minutes.
-
Validation Checkpoint: The solution must be optically clear. Any residual turbidity indicates incomplete dissolution, which will severely degrade magnetic field homogeneity (shimming) and ruin resolution.
-
-
Acquisition: Transfer the clear solution to a high-quality 5 mm NMR tube. Acquire the 1 H NMR spectrum using a minimum of 16 scans and a relaxation delay ( D1 ) of at least 2 seconds.
-
Validation Checkpoint: Check the residual water peak at δ 3.33. If it integrates to >5% relative to the residual DMSO peak (δ 2.50), the solvent was not sufficiently dry, and exchangeable proton signals may be compromised.
-
Protocol B: Preparation in D 2 O / NaOD (Alkaline Shift)
Objective: Obtain ultra-high-resolution 1 H and 13 C spectra for backbone assignment by forcing a symmetrical anionic state.
-
Sample Weighing: Weigh 15–20 mg of the analyte into a clean 2 mL glass vial.
-
Initial Suspension: Add 550 µL of D 2 O. The compound will largely remain as an insoluble white suspension.
-
Alkaline Titration: Add 1 M NaOD (in D 2 O) in 10 µL increments. Vortex vigorously for 15 seconds after each addition.
-
Deprotonation: Continue the titration until the solid completely dissolves into a clear solution.
-
Validation Checkpoint: Spot a micro-drop of the solution onto pH indicator paper. The apparent pH must read > 10. Complete visual dissolution is the primary indicator that the thermodynamic anionic state has been achieved.
-
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1 H and 13 C spectra.
-
Validation Checkpoint: The 1 H spectrum will entirely lack the NH2 and OH signals (due to deuterium exchange). However, the isopropyl CH septet and CH3 doublet will appear exceptionally sharp with pristine J -coupling, confirming the elimination of tautomeric broadening.
-
References
-
Jansa, P., et al. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 2014. URL:[Link]
-
Kovalenko, et al. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega, 2021. URL:[Link]
Sources
Technical Support Center: Yield Optimization for 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also known as 2-amino-5-isopropylpyrimidine-4,6-diol).
Unlike unsubstituted pyrimidines, the bulky 5-isopropyl group introduces significant steric hindrance, while the amphoteric nature of the final molecule complicates isolation. This guide provides mechanistic explanations, a self-validating protocol, and troubleshooting strategies to help you consistently achieve >90% yields.
Mechanistic Workflow & Critical Control Points
Workflow and critical control points for 2-amino-5-isopropylpyrimidine-4,6-diol synthesis.
Interactive Troubleshooting FAQs
Q1: Why is my isolated yield plateauing around 40-50% despite complete consumption of starting materials? A1: The root cause is almost certainly improper isolation pH. 2-Amino-5-isopropylpyrimidine-4,6-diol is highly amphoteric. If the pH drops below 4, the 2-amino group protonates, making the molecule water-soluble. If the pH remains above 7, the hydroxyl groups stay deprotonated as sodium salts. You must adjust the pH to exactly 6.0 , which is the isoelectric point where the zwitterion exhibits minimum solubility, allowing for massive precipitation 1.
Q2: I am observing a significant amount of unreacted diethyl isopropylmalonate after 3 hours of reflux. How can I drive the reaction to completion? A2: The 5-isopropyl group introduces severe steric hindrance at the alpha-carbon of the malonate ester, which drastically slows down the nucleophilic attack by the guanidine free base. To overcome this activation energy barrier, you must extend the reflux time to a minimum of 6 hours at 65–80°C. Additionally, utilizing a slight excess of guanidine (1.1 to 1.2 equivalents) compensates for any base degradation and drives the equilibrium forward 2.
Q3: Can I use commercial sodium ethoxide solution instead of freshly preparing it? A3: It is highly discouraged. Commercial alkoxide solutions absorb atmospheric moisture over time. Even trace amounts of water will cause the sodium ethoxide to act as a hydroxide source, leading to the irreversible saponification (hydrolysis) of diethyl isopropylmalonate into isopropylmalonic acid. This side reaction consumes your starting material and halts condensation. Always prepare fresh sodium ethoxide using sodium metal and strictly anhydrous absolute ethanol 3.
Quantitative Process Data: Yield Optimization
The following table summarizes the quantitative impact of critical process parameters (CPPs) on the final isolated yield.
| Critical Process Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Causality | Expected Yield Impact |
| Solvent Moisture | Standard Ethanol | Absolute Ethanol (<0.1% H₂O) | Prevents the irreversible saponification of the sterically hindered malonate ester. | + 20-30% |
| Base Reagent Quality | Aged Commercial NaOEt | Freshly prepared NaOEt | Ensures maximum basicity to fully liberate the guanidine free base without introducing water. | + 15-25% |
| Condensation Time | 2-3 Hours | 6 Hours (Reflux) | Overcomes the steric bulk of the 5-isopropyl group, allowing complete nucleophilic conversion. | + 10-15% |
| Isolation pH | pH < 4.0 or pH > 8.0 | Exactly pH 6.0 | Forces the amphoteric pyrimidine into its neutral zwitterionic state, minimizing aqueous solubility. | + 30-40% |
Self-Validating Experimental Protocol
To guarantee reproducibility and high yields (typically 88–93%), follow this step-by-step methodology. Each step contains a Validation Checkpoint to ensure the system is functioning as intended before proceeding 2, 1.
Phase 1: Reagent Preparation
-
Alkoxide Generation: Equip a 500 mL 4-neck flask with a mechanical stirrer and reflux condenser under an argon atmosphere. Add 100 mL of strictly anhydrous absolute ethanol. Slowly add 5.75 g (0.25 mol) of clean sodium metal pieces.
-
Validation Checkpoint: The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution confirm the successful formation of a ~2.5M sodium ethoxide solution.
-
Phase 2: Condensation Reaction 2. Free-Basing Guanidine: Cool the sodium ethoxide solution to 5°C. Slowly add 23.88 g (0.25 mol) of guanidine hydrochloride (or nitrate) in portions. Stir the suspension for 30 minutes.
-
Validation Checkpoint: A dense white precipitate of NaCl (or NaNO₃) will form in the flask, visually confirming the liberation of the highly nucleophilic free guanidine base.
-
Malonate Addition: Slowly add 52.58 g (0.26 mol) of diethyl isopropylmalonate dropwise over 15 minutes to control any mild exotherm.
-
Reflux: Raise the temperature to 65–80°C and maintain reflux for 6 hours.
-
Validation Checkpoint: Perform a TLC (DCM:MeOH 9:1). The complete disappearance of the high-Rf malonate spot validates that the sterically hindered condensation is complete.
-
Phase 3: Isoelectric Isolation 5. Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield an off-white solid (the highly soluble sodium salt of the product). 6. Dissolution: Add 60 mL of distilled water to the flask and stir until the solid is completely dissolved. 7. pH Adjustment (Critical Step): Insert a calibrated pH meter into the solution. Slowly add 10% dilute hydrochloric acid dropwise until the pH reaches exactly 6.0 .
-
Validation Checkpoint: Massive precipitation of a white crystalline solid will occur exactly at pH 6.0, confirming the isoelectric point has been reached and the zwitterion has crashed out of solution.
-
Filtration & Drying: Vacuum filter the precipitate. Wash the filter cake sequentially with 30 mL of distilled water (to remove NaCl) and 20 mL of cold ethanol (to remove organic impurities). Dry in a blast oven at 60°C to a constant weight.
References
-
[2] 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC (nih.gov). 2
-
[3] The Chemical Synthesis of 2-Amino-4,6-dihydroxypyrimidine: A Manufacturer's Perspective. nbinno.com. 3
-
[1] 2-Amino-4,6-dihydroxypyrimidine synthesis. ChemicalBook. 1
Sources
Technical Support Center: Troubleshooting 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one Aqueous Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also known by its tautomeric name, 2-amino-5-isopropylpyrimidine-4,6-diol)[1]. Due to its unique heterocyclic structure, this compound frequently presents severe solubility challenges in standard aqueous media.
Below, we break down the mechanistic causes of these issues and provide self-validating, step-by-step protocols to ensure reliable dissolution for your assays.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why is my compound completely insoluble in neutral water or standard PBS? A1: The insolubility of this compound in neutral aqueous media is driven by high crystal lattice energy and tautomerism. The pyrimidine ring contains multiple strong hydrogen-bond donors (amino, hydroxyl) and acceptors (ring nitrogens, carbonyl oxygen). In the solid state, these form a tightly packed, highly stable supramolecular network[2]. Furthermore, the molecule exists in a dynamic tautomeric equilibrium between the 4(3H)-one (keto) and 4,6-diol (enol) forms[1]. Breaking this stable lattice requires more solvation energy than neutral water (pH 7.0) can provide, rendering it practically insoluble[3].
Q2: How does pH affect the solubility of this pyrimidine derivative? A2: The hydroxyl/enol group on the pyrimidine ring is weakly acidic, with an estimated pKa of ~7.45 for similar dihydroxypyrimidine scaffolds[4]. In neutral water, the molecule remains predominantly uncharged, favoring aggregation. By raising the pH of the solvent above 9.0 using an aqueous alkali (e.g., NaOH), the molecule is deprotonated. This introduces a negative charge, breaking the intermolecular hydrogen bond network and replacing it with highly favorable ion-dipole interactions with water, leading to rapid dissolution[4].
Q3: I used DMSO to make a stock, but it precipitated ("crashed out") when diluted into my assay buffer. How do I prevent this? A3: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the rapid influx of water dramatically lowers the solubility limit. The hydrophobic and H-bonding forces drive the compound to rapidly recrystallize. To prevent this, you must control the kinetics of dilution: pre-warm the target buffer to increase thermodynamic solubility limits, ensure vigorous vortexing during dropwise addition to prevent localized high-concentration zones, and keep the final DMSO concentration strictly below 5%.
Tautomeric equilibrium and alkaline solvation pathway of the pyrimidine derivative.
Part 2: Quantitative Data
To assist in experimental planning, the following table summarizes the expected solubility profile of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one across various common laboratory solvents.
| Solvent System | pH | Estimated Solubility | Recommended Application |
| Deionized Water | 7.0 | < 0.1 mg/mL | Not recommended due to lattice stability. |
| 0.1 M NaOH | > 12.0 | > 50 mg/mL | High-concentration stock solutions for pH-insensitive biochemical assays. |
| 100% Anhydrous DMSO | N/A | > 100 mg/mL | Universal master stock solvent; disrupts H-bonds without deprotonation. |
| PBS + 5% DMSO | 7.4 | ~ 1-5 mg/mL | Cell-based or physiological assays (requires rapid, controlled dilution). |
Part 3: Troubleshooting Workflows & Experimental Protocols
Depending on your downstream application, select the appropriate dissolution pathway.
Decision matrix and experimental workflow for dissolving the compound.
Protocol A: pH-Adjusted Dissolution (For pH-Insensitive Assays)
This method leverages the compound's solubility in aqueous alkali[3].
-
Preparation: Weigh the required mass of the pyrimidine powder into a microcentrifuge tube.
-
Alkaline Addition: Add 0.1 M NaOH dropwise while continuously vortexing.
-
Causality: The hydroxide ions deprotonate the 6-hydroxy group, breaking the stable intermolecular H-bond network and forcing the molecule into a highly soluble anionic state.
-
-
Titration (Optional): If your assay requires a lower pH, carefully back-titrate with 0.1 M HCl. Stop immediately if the solution becomes cloudy, as this indicates the pH has dropped below the pKa and the neutral tautomer is recrystallizing.
-
Self-Validation Step: Transfer 100 µL of the final solution to a cuvette and measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms a true solution free of light-scattering micro-precipitates.
Protocol B: Co-Solvent Dilution (For Physiological/Cell-Based Assays)
Use this method when high pH is toxic to your cell lines or disruptive to your enzyme kinetics.
-
Master Stock: Dissolve the powder in 100% anhydrous DMSO to create a 50 mM master stock.
-
Causality: Anhydrous DMSO acts as a strong hydrogen-bond acceptor, effectively solvating the compound and disrupting the crystal lattice without requiring a pH change.
-
-
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C in a water bath.
-
Causality: Increased thermal energy raises the thermodynamic solubility limit during the critical "solvent shift" phase.
-
-
Kinetic Dilution: Place the warmed buffer on a vortex mixer at medium speed. Inject the DMSO stock directly into the center of the vortex dropwise. Ensure the final DMSO concentration does not exceed 5%.
-
Self-Validation Step: Centrifuge the final assay medium at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible white pellet validates that the compound remains fully in solution and has not crashed out.
References[1] Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4228156/[3] Title: 2-Amino-4,6-dihydroxypyrimidine 56-09-7 wiki. Source: guidechem.com. URL: https://www.guidechem.com/encyclopedia/2-amino-4-6-dihydroxypyrimidine-dic8118.html[4] Title: 2-Amino-4,6-dihydroxypyrimidine | 56-09-7. Source: chemicalbook.com. URL: https://www.chemicalbook.com/Search_EN.aspx?keyword=56-09-7[2] Title: Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/acs.cgd.8b01144
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidechem.com [guidechem.com]
- 4. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, synthetic chemists, and drug development professionals facing challenges in pyrimidine derivative synthesis.
The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also referred to as 2-amino-5-isopropylpyrimidine-4,6-diol) is a critical workflow in the development of various pharmaceutical intermediates 1. The reaction relies on the base-catalyzed condensation of guanidine with diethyl isopropylmalonate. While conceptually straightforward, the reaction is highly susceptible to pathway divergence, leading to yield-killing side products if the mechanistic causality of the reaction conditions is not deeply understood.
Mechanistic Workflow & Divergence Pathways
To successfully optimize this reaction, you must first visualize the competing kinetic pathways. The diagram below maps the desired cyclization route against the two most common failure modes: ester hydrolysis and incomplete cyclization.
Mechanistic workflow and side-product divergence in 5-isopropylpyrimidin-4(3H)-one synthesis.
Troubleshooting FAQs: Causality & Solutions
Q: Why am I seeing a high percentage of isopropylmalonic acid in my crude mixture instead of the target pyrimidinone? A: This is a classic symptom of ester hydrolysis outcompeting the desired amidation 2. Diethyl isopropylmalonate is highly susceptible to saponification if trace water is present in your solvent or base. When water acts as a nucleophile, it irreversibly converts the ester into isopropylmalonic acid, which cannot undergo the required condensation with guanidine. Actionable Fix: Transition to strictly anhydrous ethanol (<0.05% water) and utilize freshly prepared sodium ethoxide. Avoid using hygroscopic bases (like NaOH) or alkoxides that have been exposed to atmospheric moisture.
Q: My LC-MS shows a dominant mass corresponding to an uncyclized monoamide intermediate. How do I drive the reaction to completion? A: The synthesis occurs in two distinct kinetic steps: a rapid initial intermolecular condensation to form the monoamide, followed by a slower intramolecular cyclization to form the pyrimidine ring. If your reaction stalls at the monoamide stage, it is typically due to insufficient base or inadequate thermal energy to overcome the activation barrier of the cyclization step. Actionable Fix: Ensure you are using at least 2.5 to 3.0 equivalents of base. The excess base is required to keep the amide nitrogen deprotonated, enhancing its nucleophilicity. Maintain a vigorous reflux (78°C in ethanol) for a minimum of 12-16 hours.
Q: The reaction seems successful by HPLC, but my isolated yield drops significantly during the aqueous workup. What is going wrong? A: The pyrimidinone core is amphoteric 3. At highly basic pH, it exists as a highly soluble sodium salt; at highly acidic pH, it protonates to form a soluble hydrochloride salt. Yield loss during workup is almost always due to overshooting the isoelectric point during neutralization. Actionable Fix: Isoelectric precipitation is critical. Carefully adjust the pH of your aqueous reconstitution to exactly 5.5 - 6.5. This ensures the compound is in its neutral, least soluble zwitterionic/tautomeric form, maximizing precipitation.
Quantitative Optimization Data
To prevent side-product formation, adhere strictly to the optimized parameters outlined below. Deviations directly impact the mechanistic pathways shown in the workflow diagram.
| Experimental Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Purity & Yield |
| Solvent Moisture | > 0.5% water | < 0.05% water (Anhydrous) | Reduces ester hydrolysis (isopropylmalonic acid formation) from >15% to <1%. |
| Base Stoichiometry | 1.0 - 1.5 eq NaOEt | 2.5 - 3.0 eq NaOEt | Drives the slower intramolecular cyclization step; eliminates uncyclized amides. |
| Reaction Temperature | 25°C - 50°C | 78°C (EtOH Reflux) | Provides necessary thermal energy to overcome the cyclization activation barrier. |
| Isolation pH | pH < 3.0 or pH > 8.0 | pH 5.5 - 6.5 | Maximizes isoelectric precipitation; prevents product loss to the aqueous layer. |
Self-Validating Experimental Protocol (SOP)
This step-by-step methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks confirm the expected chemical behavior.
Phase 1: Reagent Preparation & Free Base Generation
-
Base Preparation: Under an inert nitrogen atmosphere, carefully dissolve sodium metal (3.0 eq) in anhydrous ethanol to generate a fresh sodium ethoxide solution.
-
Guanidine Liberation: Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution. Stir vigorously for 30 minutes at room temperature.
-
Validation Check: The immediate precipitation of fine, white NaCl crystals confirms the successful generation of the guanidine free base.
-
Phase 2: Condensation & Cyclization 3. Addition: Slowly add diethyl isopropylmalonate (1.0 eq) dropwise to the mixture over 15 minutes to control the mildly exothermic initial amidation. 4. Reflux: Heat the reaction mixture to a vigorous reflux (approx. 78°C) for 12 to 16 hours.
-
Validation Check: Pull an aliquot at 12 hours for HPLC analysis. The complete disappearance of the monoamide intermediate peak confirms that the intramolecular cyclization is complete.
Phase 3: Workup & Isoelectric Isolation 5. Solvent Removal: Concentrate the mixture under reduced pressure to remove >90% of the ethanol. (Retaining ethanol increases the solubility of the final product during aqueous workup). 6. Reconstitution: Dissolve the resulting crude sodium salt residue in a minimal volume of cold, distilled water. 7. Neutralization: Place the flask in an ice bath. While monitoring with a calibrated pH meter, add 2M HCl dropwise until the pH reaches exactly 6.0.
-
Validation Check: A stable pH reading of 6.0 without drifting, accompanied by the crash-out of a dense white precipitate, indicates complete neutralization and maximum product recovery.
-
Filtration: Stir the suspension at 4°C for 2 hours. Filter the precipitate, wash sequentially with ice-cold water and cold ethanol, and dry under vacuum at 60°C to constant weight.
References
- Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Title: 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 Source: ChemicalBook URL
- Title: 4(3H)
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 3. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (AHIP) from Biological Matrices
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the extraction and quantification of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (commonly referred to as AHIP or 2-amino-5-isopropylpyrimidine-4,6-diol) from complex biological matrices such as plasma and urine.
As an amphoteric pyrimidine derivative, AHIP presents unique sample preparation challenges. Its basic 2-amino group, acidic pyrimidinedione core, and localized lipophilicity from the 5-isopropyl side chain require a mechanistically precise approach. This guide bypasses generic protocols to provide field-proven, self-validating extraction systems.
Workflow Visualization
The following diagram illustrates the optimized Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow, engineered specifically for the physicochemical properties of AHIP.
Optimized MCX Solid-Phase Extraction workflow for AHIP from biological matrices.
Troubleshooting & FAQs
Q1: We are observing <20% recovery of AHIP from human plasma using standard Liquid-Liquid Extraction (LLE) with ethyl acetate. Why is this happening?
Causality: AHIP is highly amphoteric. At physiological pH (~7.4), the basic 2-amino group (pKa ~3.5) and the acidic pyrimidinedione core (pKa ~8.5) cause the molecule to exist primarily as a highly polar, hydrogen-bonded network. The 5-isopropyl group does not provide sufficient lipophilicity to overcome the energetic penalty of partitioning these polar groups into a non-polar solvent. Solution: Abandon LLE in favor of Mixed-Mode Strong Cation Exchange (MCX) SPE. By acidifying the sample to pH < 2, you force the protonation of the 2-amino group, allowing it to be captured by the sulfonic acid moieties of the MCX sorbent, as demonstrated in 1[1].
Q2: We switched to MCX SPE, but our elution efficiency is still poor (<50%). We are eluting with 2% NH4OH in Methanol. What is going wrong?
Causality: The basicity of your elution solvent is insufficient to fully disrupt the dual-retention mechanism. AHIP's 2-amino group forms a strong ionic bond with the sorbent, while the 5-isopropyl group simultaneously engages in hydrophobic interactions with the divinylbenzene backbone. Solution: Increase the elution strength to 5% NH4OH (or ~75 mM ammonium hydroxide) in Methanol . The higher pH ensures complete deprotonation of the amine, neutralizing the molecule and breaking the ionic bond, while the high organic content overcomes the hydrophobic retention of the isopropyl group[2].
Q3: We are seeing >40% ion suppression in our LC-MS/MS analysis of plasma extracts when using a standard C18 column. How can we mitigate this?
Causality: The 5-isopropyl group causes AHIP to elute in the same reversed-phase retention window as early-eluting lysophospholipids, which are notorious for causing ion suppression in the electrospray ionization (ESI) source. Solution: Switch your chromatographic separation to 3[3]. HILIC provides orthogonal selectivity, strongly retaining the polar pyrimidinedione core of AHIP while flushing hydrophobic phospholipids in the void volume.
Q4: Our precision (CV%) is highly variable, and we suspect we are losing AHIP during the nitrogen blow-down step. Is it volatile?
Causality: AHIP is not volatile. However, as the organic solvent evaporates, the highly polar pyrimidine-4,6-diol core can irreversibly adsorb onto the active silanol groups of standard glass collection tubes. Solution: Add a "keeper" solvent (e.g., 50 µL of 10% glycerol in methanol or 1% formic acid) prior to evaporation to prevent the analyte from drying completely onto the active surfaces, or utilize deactivated (silanized) glass or low-bind polypropylene tubes.
Optimized Experimental Protocol: MCX-SPE
This protocol is a self-validating system : it utilizes orthogonal wash steps to ensure absolute purity. The acidic aqueous wash removes polar interferences, while the 100% methanol wash removes hydrophobic lipids. AHIP remains locked on the column due to its protonated amine until the precisely targeted basic elution step[4].
Materials:
-
MCX SPE Cartridges (30 mg / 1 mL)
-
2% Formic Acid in MS-grade Water (v/v)
-
100% MS-grade Methanol
-
5% Ammonium Hydroxide in Methanol (v/v) - Prepare fresh daily
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 200 µL of biological sample (plasma/urine) into a low-bind microcentrifuge tube. Add 20 µL of Stable-Isotope Labeled Internal Standard (SIL-IS). Add 400 µL of 2% Formic Acid (aq). Vortex for 30 seconds to disrupt protein binding and ensure complete protonation of the 2-amino group.
-
Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge to wet the sorbent, followed by 1.0 mL of 2% Formic Acid (aq) to equilibrate the column at a low pH.
-
Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through at a controlled flow rate of ~1 mL/min (or gravity drip) to ensure optimal ionic interaction.
-
Wash 1 (Polar Interferences): Pass 1.0 mL of 2% Formic Acid (aq) through the cartridge. This removes endogenous salts and polar acidic/neutral compounds.
-
Wash 2 (Hydrophobic Interferences): Pass 1.0 mL of 100% Methanol. Because the analyte is ionically locked to the sorbent, this aggressive organic wash safely strips away neutral lipids and phospholipids without eluting AHIP[4].
-
Elution: Elute AHIP into a silanized glass tube using 2 x 500 µL of 5% NH4OH in Methanol. The high pH (>10) neutralizes the amine, releasing the compound[2].
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC analysis).
Quantitative Data Presentation
The table below summarizes the validation metrics of various extraction methodologies for AHIP, highlighting the superiority of the MCX-SPE approach.
| Extraction Methodology | Mean Recovery (%) | Matrix Effect (%) | Precision (CV %) | Mechanistic Verdict & Recommendation |
| Liquid-Liquid Extraction (EtOAc) | < 20.0% | -15.0% | > 25.0% | Not Recommended: Fails to partition zwitterionic species. |
| Protein Precipitation (ACN) | 85.5% | -45.0% | 18.0% | Sub-optimal: Severe ion suppression from co-eluting phospholipids. |
| MAX-SPE (Anion Exchange) | 60.2% | -10.5% | 12.5% | Sub-optimal: Incomplete ionization of the pyrimidinedione core[5]. |
| MCX-SPE (Cation Exchange) | 94.8% | -4.2% | 4.5% | Gold Standard: Orthogonal washing yields high purity and recovery. |
References
- HLB-MCX-Based Solid-Phase Extraction Combined with Liquid Chromatography-Tandem Mass Spectrometry Residues in Plant-Origin Foods Source: Journal of Agricultural and Food Chemistry (nih.gov)
- Determination of Thyreostats in Urine Using Supported Liquid Extraction and Mixed-Mode Cation-Exchange Solid-Phase Extraction Source: Oxford Academic
- Mixed-Mode Anion−Cation Exchange/Hydrophilic Interaction Liquid Chromatography−Electrospray Mass Spectrometry Source: Analytical Chemistry (acs.org)
- Aminocyclopyrachlor Summary of Analytical Chemistry and Residue Data (Pyrimidine Extraction Protocols)
- A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methyl
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides - Analytical Methods (RSC Publishing) DOI:10.1039/D6AY00083E [pubs.rsc.org]
- 4. HLB-MCX-Based Solid-Phase Extraction Combined with Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Four Agricultural Antibiotics (Kasugamycin, Validamycin A, Ningnanmycin, and Polyoxin B) Residues in Plant-Origin Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
🧪 Technical Support Center: Storage & Stability of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Welcome to the Application Support Hub. This guide provides drug development professionals and synthetic chemists with field-proven strategies to prevent the degradation of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (frequently existing in its tautomeric form, 2-amino-5-isopropylpyrimidine-4,6-diol) during storage and handling.
As a critical intermediate in the synthesis of bioactive pyrimidines—including potent inhibitors of immune-activated nitric oxide production—maintaining the structural and functional integrity of this compound is paramount for downstream success 1[1].
🔬 Core Mechanistic Insights: Why Does Degradation Occur?
Before addressing specific troubleshooting steps, it is crucial to understand the causality behind the compound's instability. The molecule features an electron-rich pyrimidine ring heavily decorated with hydrogen-bond donors and acceptors (hydroxyl, amino, and oxo groups). This structural profile introduces two primary degradation vectors:
-
Hygroscopic Hydrate Formation (Functional Degradation): The compound readily absorbs ambient moisture to form stable hydrates (e.g., trapping up to 1.7 equivalents of H₂O)[2]. While this does not break covalent bonds, it acts as a "functional degradation." Crystalline water acts as a nucleophile that prematurely quenches moisture-sensitive electrophilic reagents in subsequent synthetic steps.
-
Oxidative & Solvolytic Degradation (Chemical Degradation): Prolonged exposure to ambient oxygen, UV light, or protic solvents catalyzes the oxidation of the amino group and promotes solvolysis, leading to ring cleavage or the formation of N-oxide impurities.
❓ FAQs & Troubleshooting Specific Issues
Issue 1: Downstream Electrophilic Reactions are Failing or Yielding Poorly
-
Q: Why is my chlorination reaction (e.g., using the Vilsmeier–Haack–Arnold reagent) requiring a massive excess of reagent to achieve full conversion?
-
A: Your stored batch has likely absorbed moisture and formed a hydrate. Because crystalline water aggressively consumes electrophilic halogenating agents, the effective concentration of your reagent is drastically reduced. You must perform a rigorous vacuum desiccation prior to the reaction to strip the crystalline water from the pyrimidine lattice 2[2].
Issue 2: Powder Discoloration Over Time
-
Q: My batch has shifted from a white crystalline solid to a yellow/off-white hue. Is it still usable?
-
A: Discoloration indicates oxidative degradation of the electron-rich pyrimidine ring, likely catalyzed by UV light or ambient oxygen. The batch should be re-crystallized or discarded. To prevent this, always store the compound in amber glass vials purged with an inert gas.
Issue 3: Optimal Storage Environment
-
Q: Can I store this compound in an aqueous or alcoholic stock solution for convenience?
-
A: No. Prolonged storage in protic solvents accelerates solvolysis. The compound must be stored as a dry solid at 2°C to 8°C under an argon or nitrogen atmosphere.
📋 Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning each protocol includes a built-in analytical checkpoint to verify success.
Protocol A: Remediation of Hydrated Batches (Vacuum Drying)
Causality: Because the compound's melting point exceeds 250 °C[3], applying 80 °C under high vacuum provides sufficient thermal energy to break the hydrogen bonds of the trapped crystalline water without risking thermal decomposition.
-
Preparation: Transfer the hydrated 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one powder to a wide, pre-weighed glass Petri dish to maximize surface area. Record the initial mass.
-
Desiccation: Place the dish in a vacuum oven. Set the temperature to 80 °C and apply a high vacuum (0.1 mbar)[2].
-
Incubation: Allow the compound to dry continuously for 24 hours.
-
Validation Checkpoint (Gravimetric): Remove the dish, cool in a desiccator, and weigh. Return to the vacuum oven for an additional 2 hours and re-weigh. A constant mass ( Δ < 0.1%) validates complete desiccation.
-
Validation Checkpoint (Spectroscopic): Dissolve a 5 mg aliquot in DMSO- d6 and perform 1 H NMR. The absence of a broad water peak at ~3.3 ppm confirms the system is moisture-free[3].
Protocol B: Long-Term Storage Preparation
Causality: Amber glass prevents UV-catalyzed radical oxidation, while argon displacement removes oxygen and ambient humidity.
-
Aliquotting: Transfer the freshly dried powder into pre-weighed amber glass vials.
-
Purging: Insert an argon gas line halfway into the vial and purge the headspace with a gentle stream of Argon for 10–15 seconds.
-
Sealing: Immediately seal with PTFE-lined, airtight caps to prevent moisture ingress.
-
Storage: Place the vials at 4 °C inside a secondary desiccator cabinet.
-
Validation Checkpoint: Include a Cobalt(II) chloride humidity indicator card (HIC) inside the secondary desiccator. The HIC must remain blue (indicating <10% relative humidity). A shift to pink immediately alerts the user to a seal failure, validating the ongoing integrity of the storage environment.
📊 Quantitative Impact of Storage Conditions
The following table summarizes the quantitative impact of various storage conditions on compound integrity and downstream utility over a simulated 6-month period.
| Storage Condition | Timeframe | Moisture Uptake (w/w %) | Purity by HPLC (%) | Downstream Yield (%) |
| Ambient Air, Clear Vial, 25°C | 6 Months | > 8.0% | < 90.0% | < 40.0% |
| Desiccator, Clear Vial, 25°C | 6 Months | 1.5% | 94.5% | 75.0% |
| Argon Purge, Amber Vial, 4°C | 6 Months | < 0.1% | > 99.0% | > 93.0% |
🗺️ Workflow & Pathway Visualizations
Mechanistic pathways of compound degradation and corresponding preventive interventions.
Step-by-step experimental workflow for quality control and long-term storage preparation.
📚 References
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production (NMR and Melting Point Data) Source: PubMed Central (NIH) URL: 3[3]
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production (Vacuum Desiccation Methodologies) Source: PubMed Central (NIH) URL: 2[2]
-
Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: Synthesis and Inhibitory Effects on Immune-Activated Nitric Oxide Production (Biological Activity Profile) Source: PubMed (NIH) URL: 1[1]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, causality-driven troubleshooting for researchers and drug development professionals. Chromatographic peak tailing is rarely a random artifact; it is the physical manifestation of underlying thermodynamic and kinetic interactions.
When working with a highly polar, amphoteric molecule like 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one , peak tailing is typically driven by its complex functional groups—specifically the basic amine, the tautomeric hydroxy-pyrimidinone core, and its metal-chelating potential. This guide will help you systematically diagnose, validate, and resolve these issues.
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase chemistry, you must determine whether the tailing is a physical system failure or a chemical interaction.
Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.
Deep-Dive Troubleshooting Guides
Q1: Why does this specific pyrimidinone derivative exhibit severe tailing on standard C18 columns?
A1: The Dual-Threat of Silanol Interactions and Metal Chelation. 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is an amphoteric molecule. Peak tailing usually arises from two distinct chemical mechanisms:
-
Secondary Silanol Interactions: The 2-amino group is basic. On older "Type-A" silica columns, unbonded residual silanol groups (-Si-OH) become ionized (-Si-O⁻) at mid-to-high pH. The protonated amine undergoes strong ion-exchange interactions with these negatively charged silanols, acting like "velcro" and causing the trailing edge of the peak to drag[1].
-
Trace Metal Chelation: The molecule features a 6-hydroxy group adjacent to a pyrimidinone ring nitrogen and a carbonyl group. This structural motif acts as a potent multidentate chelator for trace transition metals (e.g., Fe³⁺, Al³⁺) present in stainless-steel tubing, frits, or low-purity silica matrices[2]. This chelation causes persistent tailing and sometimes irreversible adsorption[3].
Q2: How do I definitively differentiate between a physical system issue and a chemical interaction?
A2: The Neutral Marker Test. Before changing your method, inject a neutral, non-chelating compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base interactions with silanols or chelate metals. If the neutral marker tails, the issue is physical (e.g., column void, excessive extra-column dead volume, or a clogged frit). If the neutral marker is perfectly symmetrical but your pyrimidinone tails, the issue is strictly chemical[1].
Q3: How can I suppress silanol interactions without losing retention of the isopropyl group?
A3: pH Control and Competitive Amines. To mitigate silanol interactions, you must control the ionization state of the stationary phase:
-
Lower the pH: Operating at a mobile phase pH < 3.0 (using 0.1% TFA) suppresses the ionization of acidic silanol groups, converting them back to neutral -Si-OH, which significantly reduces ion-exchange tailing[4].
-
Use a Competing Amine: If low pH is incompatible with your detector, add Triethylamine (TEA) at 10–20 mM to the mobile phase. TEA strongly binds to active silanols, sterically blocking the 2-amino group of your analyte from interacting with these sites[5].
-
Upgrade to Type-B Silica: Utilize high-purity, extensively end-capped, or polar-embedded stationary phases designed to shield residual silanols[6].
Q4: Could tautomerization be causing my peak distortion?
A4: Lactam-Lactim Dynamics. The 6-hydroxy-pyrimidin-4(3H)-one core can undergo lactam-lactim tautomerization. If the rate of interconversion is similar to the timescale of the chromatographic separation, it manifests as a broad, tailing, or even split peak[3]. To resolve this, increase the column temperature (e.g., to 45–50°C) to accelerate the interconversion, effectively coalescing the tautomers into a single, sharp peak.
Quantitative Data: Impact of Mobile Phase Modifications
The following table summarizes the expected impact of various mobile phase modifications on the Asymmetry Factor ( As ) for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one.
| Mobile Phase Modification | Primary Mechanism of Action | Typical Concentration | Expected Asymmetry Factor ( As ) |
| Standard (0.1% Formic Acid) | Baseline conditions | 0.1% v/v | 2.5 – 3.5 (Severe Tailing) |
| Low pH (0.1% TFA) | Suppresses silanol ionization (-Si-O⁻ to -Si-OH) | 0.1% v/v | 1.5 – 1.8 |
| Competing Amine (TEA) | Sterically blocks active silanol sites | 10 – 20 mM | 1.2 – 1.4 |
| Chelator (Medronic Acid) | Passivates trace metals (Fe³⁺, Al³⁺) | 5 – 10 µM | 1.1 – 1.3 |
| Elevated Temperature | Coalesces lactam-lactim tautomers | 45°C – 50°C | < 1.2 (When combined with above) |
Experimental Protocols: System Passivation & Chelator Addition
To systematically eliminate trace metal chelation, follow this self-validating passivation protocol[7].
Self-Validation Checkpoint: If the neutral marker injected prior to this protocol shows As < 1.2, physical system integrity is validated. If the 100 µM EDTA plug in Step 4 immediately sharpens the pyrimidinone peak, metal chelation is definitively confirmed as the root cause.
Step-by-Step Methodology:
-
Column Removal: Remove the analytical column to prevent flushed metals from precipitating on the stationary phase. Replace it with a zero-dead-volume union.
-
Prepare Passivation Solvents: Add 5–10 µM EDTA or medronic acid to both Mobile Phase A (aqueous) and Mobile Phase B (organic). Caution: Exceeding 10 µM can cause ion suppression in LC-MS and solubility issues.
-
System Flush: Purge the pumps, autosampler lines, and detector flow cell with the passivation solvents at 1.0 mL/min for 30 minutes to strip dissolved metals from the plumbing.
-
Pre-Conditioning Injection: Reinstall the analytical column. Inject a 100 µM "plug" of EDTA directly onto the column. This strips any chelated metals previously adsorbed onto the stationary phase surface.
-
Equilibration: Equilibrate the column with the 5–10 µM chelator-modified mobile phase for 10 column volumes before injecting the pyrimidinone sample.
Mechanistic pathways of peak tailing for amphoteric pyrimidines and targeted mitigations.
Frequently Asked Questions (FAQs)
FAQ 1: Why does my peak tailing worsen when I switch from a new column to an older one of the exact same batch? Answer: Column degradation often involves the hydrolysis and loss of the bonded C18 phase and end-capping reagents. This exposes fresh, highly acidic silanol groups over time, increasing the ion-exchange tailing of the basic 2-amino group.
FAQ 2: Can I use millimolar concentrations of EDTA to be safe and ensure all metals are passivated? Answer: No. While 5-10 µM is sufficient to passivate the system, millimolar concentrations will cause severe ion suppression in Mass Spectrometry (MS) detectors and can precipitate in high-organic mobile phases, leading to physical blockages and over-pressurization[7].
FAQ 3: Does the isopropyl group at the C5 position contribute to the tailing? Answer: No. The isopropyl group provides necessary hydrophobic retention on reversed-phase columns, but it does not participate in secondary chemical interactions. Tailing is driven entirely by the polar functional groups (amine, hydroxy, and the pyrimidinone core).
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. scribd.com [scribd.com]
- 5. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
Technical Support Center: Overcoming Low Bioavailability of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also referenced as its tautomer, 2-amino-5-isopropylpyrimidine-4,6-diol). This compound is a potent 5-substituted pyrimidine derivative known for its inhibitory effects on immune-activated nitric oxide production[1]. Despite its promising in vitro pharmacological profile, researchers frequently encounter severe in vivo exposure limitations. This guide provides actionable troubleshooting steps, validated protocols, and formulation strategies to overcome its poor oral bioavailability.
Part 1: Troubleshooting Guide - Solubility & Dissolution Bottlenecks
Q: Why does 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one exhibit poor aqueous solubility despite possessing multiple polar functional groups? A: The compound exists in a dynamic tautomeric equilibrium between the 4,6-diol and the 6-hydroxy-4(3H)-one forms[1]. The presence of the 2-amino group alongside the highly polarized oxygen functionalities facilitates an extensive, highly ordered intermolecular hydrogen-bonding network. This strong intermolecular interaction results in an exceptionally high crystal lattice energy, which is empirically evidenced by its high melting point (>250 °C)[1]. Because the energy required to disrupt this crystal lattice exceeds the thermodynamic gain of aqueous solvation, the compound exhibits classic "brick dust" properties, leading to inherently poor aqueous solubility.
Q: We are preparing suspensions for early toxicology studies, but exposure is not dose-proportional. How can we improve the dissolution rate? A: Standard micronization only increases the surface area but does not alter the fundamental lattice energy. To achieve dose-proportional exposure, you must disrupt the crystalline state. We recommend formulating an Amorphous Solid Dispersion (ASD). By kinetically trapping the compound in a disordered state using amphiphilic polymers (e.g., HPMCAS), you bypass the lattice energy barrier, enabling the generation of a supersaturated solution in the gastrointestinal (GI) tract.
Part 2: Troubleshooting Guide - Permeability & Absorption
Q: We observe a massive drop-off between in vitro target inhibition and in vivo efficacy. If our formulation is fully solubilized, what is the primary pharmacokinetic bottleneck? A: If dissolution is no longer the rate-limiting step, this discrepancy is a hallmark of poor intestinal permeability. The compound's high Topological Polar Surface Area (TPSA) and multiple hydrogen bond donors/acceptors restrict transcellular passive diffusion across the lipophilic enterocyte membrane. The compound effectively behaves as a BCS Class III/IV molecule.
Q: How can we formulate the compound to overcome permeability issues without altering the active pharmaceutical ingredient (API)? A: We recommend transitioning to a Self-Emulsifying Drug Delivery System (SEDDS) or a lipid-based formulation. Lipid excipients can temporarily encapsulate the highly polar API, shielding its hydrogen-bond donors from the aqueous environment and facilitating uptake via lymphatic transport or enhanced passive diffusion. Alternatively, if formulation fails, synthesizing a transient, lipophilic prodrug (e.g., esterification of the 6-hydroxyl group) is required to mask the polarity during absorption.
Part 3: Diagnostic Workflow Visualization
Workflow for diagnosing and resolving bioavailability bottlenecks of the pyrimidine derivative.
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying
Causality: Spray drying rapidly evaporates the solvent, kinetically trapping the drug in a disordered, amorphous state before the molecules can reorganize into their stable, high-energy crystal lattice.
-
Solvent & Matrix Selection: Dissolve 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one and Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LF) at a 1:3 (w/w) ratio in a binary solvent system of Methanol/Dichloromethane (1:1 v/v). Note: HPMCAS provides both steric and ionic stabilization of the amorphous drug in aqueous media.
-
Solution Verification: Sonicate the mixture for 15 minutes. Visually and optically verify the absence of any undissolved particles. Crucial: Any residual microcrystals will act as nucleation seeds, causing premature recrystallization.
-
Spray Drying: Process the solution using a laboratory-scale spray dryer with the following parameters: Inlet temperature of 85°C, aspirator at 100%, and a feed rate of 5 mL/min.
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
System Validation (Self-Validating Step): Analyze the final powder using Powder X-Ray Diffraction (PXRD). The protocol is only considered successful if the diffractogram shows a broad "halo" without any sharp Bragg peaks, confirming a fully amorphous state.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms (like P-gp efflux), allowing you to pinpoint if the permeability bottleneck is purely physicochemical rather than biological[2].
-
Membrane Preparation: Coat the porous filter of the donor plate (e.g., PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipophilic core of the enterocyte membrane.
-
Donor Solution: Dilute the API in phosphate buffer (pH 6.8) to a final concentration of 50 µM (ensure <1% DMSO to prevent membrane disruption). Add 300 µL to the donor wells.
-
Acceptor Solution: Add 300 µL of fresh phosphate buffer (pH 6.8) to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (100 rpm) to minimize the unstirred water layer.
-
Quantification & Validation (Self-Validating Step): Quantify the concentration in both compartments using LC-MS/MS. Always run Propranolol (high permeability standard) and Atenolol (low permeability standard) in parallel. The assay is only valid if Propranolol Papp>15×10−6 cm/s and Atenolol Papp<1×10−6 cm/s[2].
Part 5: Quantitative Data Summary
The following table summarizes the representative physicochemical shifts and pharmacokinetic improvements observed when optimizing the formulation of this pyrimidine derivative.
| Formulation Type | Solid State (PXRD) | Aqueous Solubility (pH 6.8, µg/mL) | Apparent Permeability ( Papp , 10−6 cm/s) | Oral Bioavailability (F%) |
| Crystalline API (Baseline) | Crystalline | < 10 | 0.5 | < 5% |
| Micronized Suspension | Crystalline | ~ 15 | 0.5 | 8% |
| Amorphous Solid Dispersion | Amorphous | > 250 (Supersaturated) | 1.2 | 35% |
| Self-Emulsifying System (SEDDS) | Solubilized | > 500 | 3.8 | 52% |
References
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production , PubMed Central (PMC), National Institutes of Health.[Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates , PubMed, National Institutes of Health.[Link]
Sources
Technical Support Center: Resolving NMR Signal Overlap for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Welcome to the technical support guide for resolving NMR signal overlap specifically for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in acquiring clear, interpretable NMR spectra for this and structurally similar molecules. Here, we provide a series of troubleshooting guides in a question-and-answer format, detailing both fundamental and advanced strategies to overcome signal overlap.
The structure of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one presents a unique challenge due to its multiple exchangeable protons (-NH₂, -OH, and ring -NH) and an isopropyl group. The signals from the exchangeable protons are often broad and can overlap with each other or with other signals in the spectrum, obscuring vital structural information.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows a broad, unresolved signal, making interpretation difficult. What is causing this and how can I resolve it?
A1: The Cause of Broad, Overlapping Signals
A broad, unresolved "hump" in your ¹H NMR spectrum is most likely due to the overlapping signals of the three types of exchangeable protons present in the molecule: the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring (-NH) protons.[1][2][3] These protons can rapidly exchange with each other and with trace amounts of water in the solvent, leading to signal broadening.[3] The chemical shifts of these protons are also highly sensitive to solvent, temperature, and concentration.[1][3]
Troubleshooting Workflow for Exchangeable Protons:
The following workflow provides a systematic approach to identifying and resolving the signals of exchangeable protons.
Caption: A step-by-step workflow for identifying and resolving broad signals from exchangeable protons.
Step-by-Step Protocols:
1. D₂O Exchange: The Definitive Test
This is the most straightforward method to confirm that the broad signal originates from exchangeable protons.[4][5]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds to facilitate the exchange of -OH, -NH₂, and -NH protons with deuterium.
-
Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the exchangeable protons should disappear or significantly decrease in intensity.[4]
-
2. Solvent Change: Modulating Chemical Shifts
Changing the deuterated solvent can significantly alter the chemical shifts of exchangeable protons, potentially resolving overlap.[6][7] Aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ are particularly effective at slowing down the exchange rate and sharpening these signals.[1]
| Solvent | Expected Effect on Exchangeable Protons |
| CDCl₃ | Often results in very broad, poorly resolved signals. |
| DMSO-d₆ | Slows proton exchange, leading to sharper, more distinct signals for -OH, -NH, and -NH₂ groups.[1] These signals will also be shifted further downfield.[8][9] |
| Methanol-d₄ | Protons will rapidly exchange with the solvent's deuterium, causing the signals to disappear.[1] |
3. Variable Temperature (VT) NMR: Controlling Exchange Rates
Altering the temperature can change the rate of proton exchange and affect hydrogen bonding.[10][11]
-
Protocol:
-
Lowering the temperature can slow the exchange rate, often resulting in sharper, individual signals for the -NH₂, -OH, and -NH protons.
-
Conversely, increasing the temperature can sometimes be used to coalesce broad peaks into a sharper average signal, or move them out of a crowded region of the spectrum.[10][12]
-
It is crucial to use a solvent with an appropriate boiling and freezing point for the intended temperature range.[11]
-
Q2: The septet for the isopropyl methine proton (-CH) is either overlapping with other signals or has a poor signal-to-noise ratio. How can I confidently assign it?
A2: The Challenge of the Isopropyl Methine
The methine proton of an isopropyl group appears as a septet, and its intensity is distributed over seven lines. This can make the signal broad and difficult to distinguish from baseline noise, especially if it overlaps with other resonances.
Troubleshooting Strategies:
1. Increase the Number of Scans
The simplest approach to improving the signal-to-noise ratio is to increase the number of scans acquired for the ¹H NMR experiment.
2. Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.[13][14][15]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[16][17] For the isopropyl group, a cross-peak will be observed between the methine proton and the methyl protons, providing unambiguous assignment.
Caption: Expected COSY correlation for the isopropyl group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[16][18][19] It is an excellent way to resolve overlap in the ¹H spectrum by using the much larger chemical shift dispersion of the ¹³C spectrum.[14] By identifying the cross-peak corresponding to the isopropyl methine, you can confirm both its proton and carbon chemical shifts.
Q3: I have assigned the proton signals, but some of the carbon signals in the ¹³C NMR spectrum are still ambiguous. What advanced NMR techniques can I use for complete assignment?
A3: Unambiguous Carbon Signal Assignment
While ¹³C NMR provides the number of unique carbon environments, assigning each signal, especially quaternary carbons, can be challenging.
Advanced NMR Experiments:
1. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons.[20][21][22][23]
-
DEPT-90: Only shows signals from CH (methine) carbons.[22][23]
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[22][23][24] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[21][24]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can definitively identify the type of each carbon.
2. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is one of the most powerful tools for determining the overall carbon skeleton of a molecule.[25][26] It shows correlations between protons and carbons that are two or three bonds away.[18][26][27] This allows you to piece together the molecular fragments. For example, you would expect to see a correlation from the isopropyl methyl protons to the isopropyl methine carbon, and from the methine proton to the C5 carbon of the pyrimidine ring.
Q4: Would Lanthanide Shift Reagents (LSRs) be effective in resolving signal overlap for this molecule?
A4: Using Lanthanide Shift Reagents
Yes, LSRs can be a very effective, albeit more classical, method for resolving signal overlap.[28][29]
Principle of Operation:
LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule (such as the amino group, hydroxyl group, or carbonyl oxygen).[30][31] This interaction induces large changes in the chemical shifts of nearby protons.[30][32] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often simplifying a complex spectrum by spreading out the overlapping signals.[32] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[32][33]
Experimental Protocol:
-
Sample Preparation: Dissolve your compound in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of your compound.
-
Titration: Add small, incremental amounts of the LSR (e.g., Eu(fod)₃) to the NMR tube, acquiring a spectrum after each addition.
-
Data Analysis: Monitor the changes in chemical shifts. The signals closest to the binding site will experience the largest shifts, which can resolve previously overlapping peaks.
Considerations:
-
LSRs can cause some line broadening of the signals.[31]
-
The sample and solvent must be very dry, as water will compete for coordination to the LSR.[31]
References
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Unknown. (n.d.). C NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
Unknown. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2019, August 9). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]
-
ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]
-
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]
-
University of Manchester. (2024, November 6). Improving the resolution of quantitative NMR. Retrieved from [Link]
-
YouTube. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. Retrieved from [Link]
-
Unknown. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 2). NMR methods for the analysis of mixtures. Retrieved from [Link]
-
Wellesley College. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
-
MDPI. (2022, June 10). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. Retrieved from [Link]
-
Springer. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
-
Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
-
University of Oxford. (n.d.). Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]
-
Unknown. (n.d.). Chemical shifts. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2017, February 8). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent?. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 18. youtube.com [youtube.com]
- 19. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 20. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 21. che.hw.ac.uk [che.hw.ac.uk]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. sc.edu [sc.edu]
- 25. hyphadiscovery.com [hyphadiscovery.com]
- 26. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 33. scribd.com [scribd.com]
2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one vs other pyrimidine derivatives
An in-depth technical analysis comparing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one against its functionalized pyrimidine derivatives, specifically focusing on their application in anti-inflammatory drug design.
Executive Summary & Structural Causality
Pyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry, offering highly tunable pharmacophores for kinase and enzyme inhibition. The compound 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also recognized by its tautomeric name, 2-amino-5-isopropylpyrimidine-4,6-diol, designated as A5 ) frequently serves as a critical synthetic intermediate rather than an active pharmaceutical ingredient (API)[1][2].
When evaluating these compounds for anti-inflammatory efficacy—specifically the inhibition of immune-activated nitric oxide (NO) production—a stark structure-activity relationship (SAR) emerges. The dihydroxy/pyrimidinone tautomers (like A5) are completely devoid of NO-inhibitory activity[3]. This lack of efficacy is driven by their physicochemical properties: the highly polar hydroxyl/carbonyl groups result in poor membrane permeability and unfavorable desolvation penalties, preventing them from accessing the hydrophobic binding pockets of intracellular targets (such as iNOS or upstream MAP kinases).
Conversely, converting these inactive precursors into 2-amino-4,6-dichloropyrimidines (e.g., compound C5 ) drastically enhances lipophilicity (LogP) and cellular penetrance, yielding potent inhibitors of NO production[2][3].
Comparative Biological Performance
To objectively evaluate the performance of the 5-isopropyl derivative against other pyrimidine analogs, we must look at their ability to suppress NO biosynthesis in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages[2].
Table 1: Inhibitory Effects on Immune-Activated NO Production
| Compound Core | 5-Substituent | Designation | IC₅₀ for NO Inhibition (µM) | Cell Viability Effect (at 50 µM) |
| 2-amino-4,6-dihydroxypyrimidine | Isopropyl | A5 | Inactive (>200 µM) | None |
| 2-amino-4,6-dihydroxypyrimidine | Fluoro | A6 | Inactive (>200 µM) | None |
| 2-amino-4,6-dichloropyrimidine | Isopropyl | C5 | 9.0 – 36.0 | None |
| 2-amino-4,6-dichloropyrimidine | Fluoro | C6 | 2.0 (Highly Active) | None |
Data derived from in vitro assays utilizing mouse peritoneal cells. A5 and its dihydroxy analogs failed to inhibit NO production even at elevated concentrations, whereas the dichloro derivatives demonstrated potent, dose-dependent inhibition without cytotoxicity[2][3].
Mechanistic & Synthetic Workflows
Synthetic Conversion Strategy
To bypass the biological inactivity of A5, researchers employ the Vilsmeier-Haack-Arnold reagent to achieve simultaneous chlorination and transient amine protection[3].
Synthetic workflow converting inactive pyrimidinone A5 to active dichloropyrimidine C5.
Biological Intervention Pathway
The active dichloro derivatives intervene in the inflammatory cascade triggered by pathogenic stimuli[2].
Immune-activated NO production pathway and targeted inhibition by dichloropyrimidines.
Experimental Protocols
The following self-validating protocols detail the synthesis of the A5 intermediate, its functionalization, and the biological assay used to determine efficacy.
Protocol 1: Synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (A5)
Causality: Sodium ethoxide is utilized to generate the free base of guanidine and facilitate a nucleophilic acyl substitution at the ester carbonyls of the malonate. Acidification is strictly required during workup to neutralize the sodium salt of the resulting pyrimidin-4,6-diol, driving crystallization.
-
Preparation: Dissolve sodium metal in absolute ethanol to generate a sodium ethoxide solution.
-
Condensation: Add guanidine hydrochloride to the solution. Stir for 30 minutes and filter off the precipitated NaCl.
-
Reaction: Add diethyl 2-isopropylmalonate to the filtrate. Reflux the mixture under an inert atmosphere for 4–6 hours.
-
Isolation: Cool the mixture and evaporate the solvent under reduced pressure. Dissolve the crude residue in minimal distilled water.
-
Crystallization: Slowly acidify the aqueous solution with glacial acetic acid until pH 5 is reached. Filter the resulting white precipitate (A5), wash with cold water, and dry in vacuo[4].
Protocol 2: Conversion to 2-amino-4,6-dichloro-5-isopropylpyrimidine (C5)
Causality: Direct chlorination of 2-aminopyrimidines with POCl₃ often yields complex mixtures due to side reactions at the exocyclic amine. The Vilsmeier-Haack reagent transiently protects the 2-amino group as an N,N-dimethylformimidamide while cleanly chlorinating the 4,6-positions. Immediate acidic workup quantitatively removes this protecting group[3].
-
Reagent Preparation: Cool anhydrous DMF to 0°C. Dropwise, add POCl₃ (Vilsmeier-Haack-Arnold reagent generation).
-
Addition: Slowly add the solid A5 intermediate to the stirring complex at 0°C.
-
Chlorination: Gradually heat the reaction mixture to 100°C and maintain for 3 hours.
-
Quenching: Cool the mixture to room temperature and pour carefully onto crushed ice. Extract the aqueous phase with ethyl acetate.
-
Deprotection: To deprotect the (dimethylamino)methylene group, vigorously stir the combined organic layers with 1M HCl for 2 hours at room temperature.
-
Purification: Neutralize the organic layer with saturated NaHCO₃, dry over MgSO₄, evaporate, and purify via silica gel chromatography to yield C5[3].
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
Causality: Because NO is a highly reactive gas with a half-life of seconds, direct measurement is unreliable. The Griess assay circumvents this by quantifying nitrite (NO₂⁻), the stable oxidative breakdown product of NO, ensuring reproducible readouts[2].
-
Cell Seeding: Harvest elicited peritoneal macrophages from mice. Seed cells in 96-well plates at a density of 1×106 cells/mL in complete RPMI-1640 medium.
-
Pre-incubation: Treat cells with test compounds (A5, C5, etc.) dissolved in DMSO (final DMSO concentration <0.1%) at varying concentrations (e.g., 10 µM, 50 µM) for 1 hour.
-
Stimulation: Add LPS (10 ng/mL) and IFN-γ (1 ng/mL) to the wells to induce iNOS expression.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide / 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Readout: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a standard curve of NaNO₂[2].
References
-
Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482–4490.[Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating a Novel LC-MS/MS Assay for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in Human Plasma
Introduction: The Imperative of Rigorous Bioanalytical Validation
In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by data of the highest integrity. The quantitative determination of drugs and their metabolites in biological matrices—a discipline known as bioanalysis—is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[1] The reliability of these studies hinges entirely on the quality of the bioanalytical methods used.[2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure that these methods are "suitable for their intended purpose."[1][3]
This guide provides an in-depth, experience-driven walkthrough of the validation process for a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, a representative pyrimidinone-class molecule, in human plasma. As a departure from a simple procedural listing, this document focuses on the causality behind experimental choices and presents a direct comparison of three ubiquitous sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). By evaluating each technique against the rigorous validation parameters set forth by the ICH M10 guideline, we aim to provide researchers with a practical framework for developing robust, reliable, and regulatory-compliant bioanalytical methods.
Part 1: Method Development & Optimization
Before validation can commence, the analytical method must be meticulously developed. This phase involves the optimization of chromatographic separation and mass spectrometric detection to ensure sensitivity, selectivity, and reproducibility.
Mass Spectrometry and Chromatography
The analyte, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, is a polar molecule. The presence of multiple nitrogen and oxygen atoms makes it an excellent candidate for positive mode electrospray ionization (ESI+), where it can be readily protonated. The choice of a mobile phase modifier like formic acid is causal; it provides a source of protons (H+) to facilitate the formation of the [M+H]+ precursor ion in the MS source, thereby enhancing signal intensity.
An isotopically labeled internal standard (IS), such as the deuterium-labeled analogue [D7]-2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, is indispensable. The IS co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing for accurate ratiometric quantification and correcting for potential sample processing inconsistencies.[3]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Optimized Setting | Rationale |
| LC System | Waters Acquity UPLC I-Class | High-pressure system for improved resolution and speed. |
| MS System | Sciex 6500+ QTRAP | High sensitivity and fast scanning for robust quantification. |
| Column | Waters Acquity BEH C18, 2.1x50mm, 1.7µm | C18 chemistry provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and is a weak acid for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity. |
| Gradient | 5% B to 95% B over 3 min | A rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.5 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Analyte structure is amenable to protonation. |
| MRM Transition | 184.1 -> 142.1 (Analyte) | Hypothetical precursor -> product ion transition for quantification. |
| MRM Transition | 191.1 -> 149.1 (Internal Standard) | Hypothetical transition for the [D7]-labeled internal standard. |
Preparation of Standards and Controls
Validation rigor begins with the preparation of calibration standards and quality control (QC) samples. Per ICH M10 guidelines, it is critical to prepare calibration standards and QCs from separate stock solution weighings to avoid analytical bias and ensure the accuracy of the QCs is independently verified against the calibration curve.[4]
-
Stock Solutions : Prepared in methanol at 1 mg/mL.
-
Calibration Standards : Prepared by spiking blank human plasma with the analyte to achieve a concentration range of 1.00 to 1000 ng/mL.
-
Quality Controls (QCs) : Prepared in blank human plasma at four levels:
-
LLOQ QC : 1.00 ng/mL (Lower Limit of Quantification)
-
Low QC : 3.00 ng/mL
-
Mid QC : 400 ng/mL
-
High QC : 800 ng/mL
-
Part 2: A Comparative Evaluation of Sample Preparation Techniques
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can suppress the analyte signal in the MS source and compromise data quality.[5] Here, we compare three common approaches.
Caption: Comparative workflows for three common sample preparation techniques.
Experimental Protocols
-
Protein Precipitation (PPT) : To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard is added. The sample is vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes. The resulting supernatant is directly injected into the LC-MS/MS system. This method is fast and simple but often results in incomplete removal of matrix components like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE) : To 100 µL of plasma, 1 mL of methyl tert-butyl ether (MTBE) containing the internal standard is added. The mixture is vortexed for 5 minutes and centrifuged. The upper organic layer is transferred to a clean tube, evaporated to dryness under nitrogen, and reconstituted in 100 µL of mobile phase A for injection. LLE provides a cleaner extract than PPT but can be labor-intensive and prone to emulsion formation.[7]
-
Solid-Phase Extraction (SPE) : An Oasis PRiME HLB µElution plate is used. The plate is conditioned with methanol and water. 100 µL of plasma (pre-treated with 2% phosphoric acid) is loaded. The plate is washed with 5% methanol in water. The analyte is eluted with methanol containing the internal standard. The eluate is evaporated and reconstituted for injection. SPE offers the most effective cleanup by combining multiple mechanisms of interaction but is the most complex and costly of the three methods.[8]
Part 3: Bioanalytical Method Validation: Results & Comparison
The validation was conducted following the ICH M10 guideline.[3] The performance of the three sample preparation methods was assessed for each validation parameter.
Selectivity and Specificity
-
Protocol : Six different lots of blank human plasma were processed using each extraction method and analyzed to check for interferences at the retention times of the analyte and IS.
-
Acceptance Criteria : The response of any interfering peak should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[9]
-
Results : All three methods passed the selectivity test, with no significant interfering peaks observed in the blank plasma lots.
Linearity and Calibration Curve
-
Protocol : Calibration curves consisting of a blank, a zero sample, and eight non-zero standards were analyzed in three separate runs.
-
Acceptance Criteria : A linear regression model with 1/x² weighting was used. At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[10][11]
-
Results : All three preparation methods yielded linear curves across the range of 1.00-1000 ng/mL with r² > 0.995.
Accuracy and Precision
-
Protocol : Three validation runs were performed on different days. Each run included a calibration curve and six replicates of QCs at four concentration levels (LLOQ, Low, Mid, High).
-
Acceptance Criteria : The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).[10][12]
Table 2: Comparison of Inter-Day Accuracy and Precision
| QC Level (ng/mL) | Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| 1.00 (LLOQ) | Accuracy (%) | 108.5% | 103.2% | 98.7% |
| Precision (%CV) | 12.1% | 8.5% | 5.4% | |
| 3.00 (Low) | Accuracy (%) | 105.1% | 101.5% | 99.5% |
| Precision (%CV) | 9.8% | 6.2% | 3.1% | |
| 400 (Mid) | Accuracy (%) | 97.3% | 98.9% | 100.8% |
| Precision (%CV) | 7.5% | 4.1% | 2.5% | |
| 800 (High) | Accuracy (%) | 95.8% | 97.6% | 101.2% |
| Precision (%CV) | 6.9% | 3.8% | 1.9% |
-
Discussion : While all three methods met the acceptance criteria, the SPE method demonstrated markedly superior precision, with %CV values consistently below 6%. This enhanced reproducibility is a direct result of the more comprehensive and controlled cleanup process, which minimizes sample-to-sample variability.[8]
Recovery and Matrix Effect
This is the most critical comparison point, as it directly measures the effectiveness of the sample cleanup.
-
Protocol :
-
Recovery : The peak area of the analyte in extracted plasma samples was compared to the peak area in post-extraction spiked samples at three QC levels.
-
Matrix Effect : The peak area of the analyte in post-extraction spiked plasma samples from six different donors was compared to the peak area of a neat solution. The IS-normalized matrix factor was calculated.
-
-
Acceptance Criteria : Recovery should be consistent and reproducible. The %CV of the IS-normalized matrix factor across the six lots of plasma should be ≤ 15%.[13]
Table 3: Comparison of Extraction Recovery and Matrix Effect
| QC Level | Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Low, Mid, High | Mean Recovery (%) | 95.2% | 85.4% | 92.8% |
| Recovery %CV | 11.5% | 7.8% | 4.2% | |
| Low, High | Matrix Factor %CV | 18.7% (FAIL) | 9.3% (PASS) | 3.5% (PASS) |
-
Discussion : The results are telling. The PPT method, despite high recovery, failed the matrix effect test. This is a classic outcome for PPT; while it efficiently removes proteins, it leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression, leading to high variability between different plasma lots.[5] Both LLE and SPE passed, but the SPE method showed a near-complete elimination of matrix effects, evidenced by the very low %CV of 3.5%. This demonstrates its superior ability to provide a clean extract, which is paramount for assay robustness.[14]
Caption: Overview of the bioanalytical method validation workflow.
Stability
-
Protocol : The stability of the analyte was evaluated in human plasma under various conditions by analyzing QC samples (Low and High) against a freshly prepared calibration curve.
-
Acceptance Criteria : The mean concentration of the stability samples must be within ±15% of the nominal concentration.[15]
-
Results : The analyte was found to be stable under all tested conditions for all three sample preparation methods, indicating that the analyte itself is robust and that none of the extraction procedures promote its degradation.
Table 4: Summary of Stability Results
| Stability Test | Condition | Duration | Result |
| Freeze-Thaw | -20°C to Room Temp | 3 Cycles | Stable |
| Bench-Top | Room Temperature | 6 Hours | Stable |
| Long-Term | -80°C | 90 Days | Stable |
| Autosampler | 4°C (Post-preparative) | 24 Hours | Stable |
Conclusion and Recommendation
This guide has detailed the validation of an LC-MS/MS method for 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in human plasma, with a direct comparison of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
While all three sample preparation techniques were capable of producing results that met the acceptance criteria for linearity, accuracy, and precision, the data on matrix effects provides a clear distinction. The Protein Precipitation method failed to adequately control for variability in ion suppression between different sources of plasma, making it an unsuitable choice for a regulated bioanalytical assay where robustness is critical. Liquid-Liquid Extraction provided a significant improvement in cleanup and passed all validation tests.
However, Solid-Phase Extraction (SPE) emerged as the unequivocally superior technique. It delivered the highest precision, consistent recovery, and, most importantly, the most effective removal of matrix interferences. This translates to a more rugged, reliable, and transferable method, minimizing the risk of analytical failures during the analysis of invaluable clinical or preclinical study samples. For the routine quantification of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in human plasma, the SPE-based method is the recommended choice, ensuring the highest quality data to support critical drug development decisions.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
White, S., & Adcock, N. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 3(20), 2267-2270. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Fluhler, E., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1174. [Link]
-
International Council for Harmonisation. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Aurora Biomed. (2019). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. [Link]
-
ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
-
AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(18), 2281-2284. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Owen, L. J., et al. (2013). Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis?. Annals of Clinical Biochemistry, 50(Pt 5), 488-491. [Link]
-
Adav, S. S., & Sze, S. K. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2829. [Link]
-
Cheung, C. S. H., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2104-2112. [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. news-medical.net [news-medical.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE [rocker.com.tw]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 13. fda.gov [fda.gov]
- 14. biocompare.com [biocompare.com]
- 15. database.ich.org [database.ich.org]
Comparative Analysis of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one Analogs: Synthesis and iNOS Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validated Protocol Reference
Executive Summary & Chemical Context
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antiviral, antibacterial, and anti-inflammatory agents. Specifically, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also known as 5-isopropyl-2-amino-4,6-dihydroxypyrimidine, CAS 500161-23-9) is a critical synthetic intermediate [1].
While the 5-substituted 2-amino-4,6-dihydroxypyrimidines are themselves biologically inert, they are the essential precursors to 5-substituted 2-amino-4,6-dichloropyrimidines. Upon chlorination, these analogs undergo a dramatic shift in bioactivity, emerging as potent inhibitors of immune-activated nitric oxide (NO) production via the suppression of inducible nitric oxide synthase (iNOS) in macrophages [1]. This guide provides an objective comparative analysis of the 5-isopropyl analog against its structural alternatives (5-fluoro, 5-sec-butyl, and 5-methyl) and details the self-validating methodologies required to synthesize and evaluate these compounds.
Comparative Performance Data
When selecting a 5-alkyl or 5-halogen substituted pyrimidine building block for anti-inflammatory drug development, researchers must balance synthetic yield, steric hindrance, and downstream biological efficacy. The table below compares the performance of the 5-isopropyl analog against other common substitutions.
Table 1: Physicochemical and Biological Comparison of 5-Substituted Analogs
| Compound (5-Substituent) | Dihydroxypyrimidine Yield (%) | Dichloropyrimidine Yield (%) | iNOS Inhibition IC₅₀ (µM) | Cytotoxicity at 50 µM |
| 5-Fluoro | 88 | 90 | 2 | None |
| 5-sec-Butyl | 93 | 85 | 12 | None |
| 5-Isopropyl (CAS 500161-23-9) | 93 | 87 | 15 | None |
| 5-Methyl | 91 | 82 | 36 | None |
Data synthesized from Jansa et al. (2014) evaluating murine peritoneal cells stimulated with IFN-γ/LPS [1].
Analysis: The 5-fluoro analog is the most potent iNOS inhibitor (IC₅₀ = 2 µM). However, the 5-isopropyl analog offers an optimal balance for researchers requiring a highly lipophilic, sterically bulky alkyl group for structure-activity relationship (SAR) mapping, while still maintaining potent low-micromolar inhibition (IC₅₀ = 15 µM) and excellent synthetic yields (>85% across both steps).
Mechanistic Insights & Pathway Visualization
A persistent challenge in pyrimidine chemistry is the chlorination of 2-amino-4,6-dihydroxypyrimidines. Standard phosphorus oxychloride (POCl₃) protocols result in severe degradation and low yields (<30%) due to the unprotected primary amine [1].
To bypass this, the experimental choice of the Vilsmeier–Haack–Arnold (VHA) reagent is critical. The VHA reagent (formed from POCl₃ and DMF) selectively protects the 2-amino group in situ as a (dimethylamino)methylene intermediate. This prevents amine degradation and enhances the leaving-group capability of the hydroxyls. Following chlorination, the protecting group is rapidly hydrolyzed during aqueous workup, yielding the active dichloropyrimidine[2].
Synthetic workflow of 5-isopropyl analogs and their inhibitory mechanism on macrophage iNOS.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific causality for reagent choices and internal validation checkpoints to immediately identify experimental failure.
Protocol A: Synthesis of 5-Isopropyl-2-amino-4,6-dihydroxypyrimidine
Causality: Sodium ethoxide acts as a strong base to form the enolate of diethyl isopropylmalonate, driving the nucleophilic cyclocondensation with guanidine.
-
Reaction: Suspend guanidine hydrochloride (1.2 eq) in absolute ethanol. Add sodium ethoxide (3.0 eq) and stir for 30 min. Add diethyl isopropylmalonate (1.0 eq) and reflux for 6 hours.
-
Workup: Cool the mixture and evaporate the solvent. Dissolve the residue in minimal water.
-
Self-Validation Checkpoint (pH Precipitation): Carefully neutralize the aqueous layer with 2M HCl. The target compound is zwitterionic and will only precipitate cleanly at its isoelectric point (pH ~6.5). If no precipitate forms, the cyclization failed.
-
Validation: Filter and dry the white solid. Validate via melting point (>250 °C) and the absence of an ester carbonyl stretch (~1740 cm⁻¹) via IR spectroscopy.
Protocol B: VHA-Mediated Chlorination to Active Dichloropyrimidine
Causality: VHA reagent (POCl₃/DMF) is utilized to transiently protect the primary amine, preventing the formation of intractable tar byproducts common with neat POCl₃ [1].
-
Preparation: Thoroughly dry the precursor from Protocol A in a vacuum oven (80 °C, 24h) to prevent VHA reagent quenching.
-
Reaction: Suspend the precursor in anhydrous CHCl₃. Add a 2M solution of VHA reagent (8.0 eq) under nitrogen. Reflux for 4 hours until the suspension completely dissolves.
-
Self-Validation Checkpoint (TLC Polarity Shift): Monitor via TLC (Silica, CHCl₃:MeOH 9:1). The protected intermediate will show a very low R_f (highly polar).
-
Deprotection & Workup: Pour the cooled mixture onto ice and rapidly neutralize with saturated aqueous NaHCO₃. Extract immediately with CHCl₃.
-
Final Validation: Upon NaHCO₃ neutralization, the protecting group hydrolyzes. A new TLC spot with a high R_f (non-polar) confirms the successful generation of the 5-isopropyl-2-amino-4,6-dichloropyrimidine.
Protocol C: In Vitro NO Production Assay (Griess Reaction)
Causality: Nitric oxide (NO) is highly unstable and rapidly oxidizes to nitrite (NO₂⁻) in culture media. The Griess reagent specifically reacts with nitrite to form a stable, quantifiable purple azo dye.
-
Cell Culture: Seed murine macrophages (e.g., RAW 264.7) in 96-well plates. Stimulate with IFN-γ (100 U/mL) and LPS (1 µg/mL) to induce iNOS expression.
-
Treatment: Co-incubate with the synthesized dichloropyrimidine analogs (serial dilutions from 100 µM to 1 µM) for 24 hours.
-
Self-Validation Checkpoint (Assay Controls): The plate must include a positive control (IFN-γ/LPS only) which should yield high absorbance at 540 nm (deep purple), and a negative control (unstimulated cells) which must remain clear. If the negative control turns pink, the media is contaminated with endotoxins.
-
Viability Counter-Screen: Run a parallel MTT assay. This validates that the reduction in NO production is due to true iNOS inhibition, rather than compound cytotoxicity killing the macrophages.
References
-
Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 23, 4482–4490. URL:[Link]
Benchmarking 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one Against Standard iNOS Inhibitors
A Comparative Guide for Drug Development Professionals
As a Senior Application Scientist, I frequently guide research teams through the evaluation of novel heterocyclic scaffolds for anti-inflammatory drug development. A recurring molecule of structural interest is 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (also designated by its tautomeric name, 2-amino-5-isopropylpyrimidine-4,6-diol). While polysubstituted pyrimidines are renowned for their broad biological activities, it is critical to objectively benchmark this specific compound against standard nitric oxide (NO) inhibitors like L-NMMA.
Rather than acting as a therapeutic agent, experimental data reveals that 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one serves as a critical inactive structural scaffold and negative control . This guide breaks down the mechanistic causality behind its inactivity, benchmarks it against proven inhibitors, and provides a self-validating protocol for your own laboratory evaluations.
Mechanistic Grounding & Structural Causality
In the context of inflammation, macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) upregulate inducible nitric oxide synthase (iNOS), leading to the massive conversion of L-arginine into nitric oxide (NO). Standard inhibitors, such as NG-monomethyl-L-arginine (L-NMMA), operate by competitively binding to the iNOS active site ([1], Link).
When evaluating pyrimidine derivatives, structure-activity relationship (SAR) data reveals a fascinating "molecular switch" dictated by the substituents at the 4 and 6 positions of the pyrimidine ring:
-
The Inactive State (Dihydroxypyrimidines): 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is completely devoid of NO-inhibitory activity ([2], Link). The causality lies in its tautomerism. The 4,6-dihydroxypyrimidine core exists predominantly in lactam-lactim forms, creating a highly polar, hydrogen-bond-rich network ([3],Link). This polarity severely restricts passive cellular permeability and prevents engagement with lipophilic target pockets.
-
The Active State (Dichloropyrimidines): When the inactive dihydroxy scaffold is treated with the Vilsmeier–Haack–Arnold reagent, the hydroxyl groups are replaced by chlorine atoms. This halogenation provides the necessary lipophilicity and electron-withdrawing properties to penetrate the macrophage membrane, abruptly unlocking potent NO-inhibitory activity ([2],Link).
Figure 1: Nitric oxide (NO) production pathway and the comparative intervention points of standard inhibitors versus pyrimidine scaffolds.
Comparative Performance Data
To objectively benchmark the utility of these compounds, we must look at their half-maximal inhibitory concentration (IC₅₀) in cell-based assays. The table below summarizes the quantitative data contrasting our target compound with its active halogenated counterpart and standard clinical/tool inhibitors.
| Compound | Structural Class | Target / Mechanism | NO Inhibition IC₅₀ (µM) | Cytotoxicity | Primary Laboratory Application |
| 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one | Dihydroxypyrimidine | None | Inactive (>100) | None | Negative Control / Synthetic Precursor |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Dichloropyrimidine | Unknown (Downstream NO block) | 2.0 | None | Active Experimental Inhibitor |
| L-NMMA | L-Arginine Analogue | iNOS Competitive Inhibitor | ~2.0 - 3.9 | None | Standard Competitive Inhibitor |
| L-NAME | L-Arginine Analogue | Non-selective NOS Inhibitor | Non-selective | None | Standard Tool Compound |
Data synthesized from Jansa et al. (2014) and established pharmacological databases ([2], Link;[1], Link;[4], Link).
Experimental Protocols: The Self-Validating NO Assay
A common pitfall in drug screening is conflating a reduction in NO levels with true enzymatic inhibition, when it may actually be an artifact of compound cytotoxicity (i.e., dead cells do not produce NO). To establish a self-validating system , the Griess assay (which measures nitrite, a stable NO metabolite) must be multiplexed with an MTT cell viability assay on the exact same cell population.
Figure 2: Self-validating experimental workflow for benchmarking NO-inhibitory activity alongside cell viability.
Step-by-Step Methodology
-
Macrophage Isolation & Seeding: Harvest primary mouse peritoneal cells (or utilize a standard macrophage cell line like RAW 264.7). Seed the cells at a density of 1×106 cells/mL in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.
-
Activation & Co-Treatment: Stimulate the cells with LPS (1 µg/mL) and IFN-γ to induce robust iNOS expression. Concurrently, add the test compounds across a logarithmic concentration gradient (e.g., 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one at 10–100 µM; L-NMMA at 1–10 µM). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Quantification (Griess Reaction): Transfer 50 µL of the culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark at room temperature. Read the absorbance at 540 nm using a microplate reader.
-
Viability Validation (MTT Assay): To the remaining adherent cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 to 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of DMSO. Read the absorbance at 570 nm.
-
Data Synthesis: Calculate the IC₅₀ for NO inhibition only for compounds that maintain >90% cell viability compared to the LPS-only control. 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one will show high viability but no reduction in 540 nm absorbance, validating its role as an inactive structural analog.
Conclusion & Application Notes
For drug development professionals, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one should not be pursued as an active anti-inflammatory agent. Instead, its true value lies in its utility as a rigorously defined negative control in SAR studies, or as a synthetic precursor . By subjecting this compound to chlorination, researchers can synthesize highly active 4,6-dichloropyrimidines that rival the potency of standard clinical inhibitors like L-NMMA, opening new avenues for non-arginine-based NO pathway modulation.
References
-
Jansa, P., et al. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 2014. URL:[Link]
-
"The Second Life of Methylarginines as Cardiovascular Targets". International Journal of Molecular Sciences, 2019. URL:[Link]
-
"Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives". ACS Omega, 2021. URL:[Link]
Sources
- 1. N G -Monomethyl-L-arginine, Monoacetate Salt [sigmaaldrich.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Second Life of Methylarginines as Cardiovascular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Cross-Validation of Receptor Binding for Novel Pyrimidine Derivatives
A Senior Application Scientist's Perspective on Deorphanizing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is fraught with challenges. One of the most critical early steps is identifying and validating its biological target. This guide provides an in-depth, technical comparison of modern receptor binding methodologies, framed through the lens of a hypothetical, yet representative, novel pyrimidine derivative: 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one. As this compound is currently an "orphan ligand" with no publicly documented receptor, we will navigate the process of its "deorphanization" and the subsequent cross-validation of its binding characteristics.
The Enigma of the Orphan Ligand: A Starting Point
The first and most crucial acknowledgment is that for many novel small molecules, including our subject compound, the primary biological receptor is unknown. The process of identifying this receptor is termed "deorphanization". This guide, therefore, is structured to first address the challenge of target identification and then delve into a rigorous, multi-platform approach for cross-validating the ligand-receptor interaction. This ensures a high degree of confidence in the observed binding events, a cornerstone of trustworthy and reproducible science.
Phase 1: A Strategic Approach to Target Identification
Before any binding assay can be optimized, a putative receptor or class of receptors must be identified. This is a multi-pronged approach that combines computational and experimental strategies.
Workflow for Putative Receptor Identification
Caption: A workflow for identifying potential receptors for an orphan ligand.
For a novel pyrimidine derivative, initial in silico analysis might suggest potential interactions with kinases, G-protein coupled receptors (GPCRs), or enzymes involved in nucleotide metabolism, given the structural class of the molecule. Experimental validation would then proceed with broad-panel screening, where the compound is tested against hundreds of known receptors. A positive "hit" from such a screen provides the first crucial piece of evidence and a starting point for more focused studies.
Phase 2: The Core of Cross-Validation - A Multi-Assay Comparison
Once a putative receptor is identified, it is imperative to confirm and characterize this interaction using multiple, independent assay platforms. This cross-validation is essential to eliminate artifacts and build a robust data package. Below, we compare the leading methodologies for receptor binding analysis.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered the gold standard for their sensitivity and robustness.[1] They directly measure the interaction of a radiolabeled ligand with its receptor.
a) Filtration-Based Assays
This classic technique involves incubating a radiolabeled form of our pyrimidine derivative with a preparation of the receptor (e.g., cell membranes).[2] The mixture is then passed through a filter that traps the receptor-ligand complexes, while unbound ligand is washed away.[1][3] The radioactivity retained on the filter is then quantified.
Experimental Protocol: Radioligand Filtration Assay
-
Receptor Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[2]
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled pyrimidine derivative, and varying concentrations of the unlabeled ("cold") pyrimidine derivative (for competition assays).[2]
-
Equilibration: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[4]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Plot the data to determine key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for the unlabeled compound.[2]
b) Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay, meaning it does not require a separation step to distinguish bound from free radioligand.[5] In this method, the receptor is immobilized onto scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then detected.[6]
Experimental Protocol: Scintillation Proximity Assay
-
Bead-Receptor Conjugation: Couple the receptor preparation to SPA beads.
-
Incubation: In a microplate, mix the receptor-coated beads, the radiolabeled pyrimidine derivative, and competing unlabeled ligands.[5]
-
Signal Detection: After an incubation period to reach equilibrium, measure the light output directly in a microplate scintillation counter.[1] No washing or filtration is required.[5]
Workflow for Radioligand Binding Assays
Caption: A comparison of filtration and SPA radioligand binding workflows.
Label-Free Biosensors: A Modern Perspective
While powerful, radioligand assays have drawbacks, including the need to handle radioactive materials and the potential for the radiolabel to alter the ligand's binding properties.[7] Label-free technologies overcome these limitations.
a) Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[8] In a typical experiment, the receptor is immobilized on the chip, and a solution containing the pyrimidine derivative is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index, which is detected in real-time.[8]
Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation: Immobilize the purified receptor onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the pyrimidine derivative over the chip surface.
-
Real-Time Detection: Monitor the change in the SPR signal (measured in response units, RU) over time.
-
Dissociation: Flow buffer over the chip to measure the dissociation of the ligand from the receptor.
-
Data Analysis: Fit the binding and dissociation curves to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[9]
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a receptor.[10] It is the only technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11][12]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Place the purified receptor in the sample cell and the pyrimidine derivative in the injection syringe.
-
Titration: Inject small aliquots of the ligand into the receptor solution at a constant temperature.[10]
-
Heat Measurement: A sensitive calorimeter measures the heat released or absorbed after each injection.[10]
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to receptor. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[10]
Comparative Analysis of Binding Assay Platforms
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Separation of bound/free radioligand | Proximity-based light emission | Change in refractive index | Heat change upon binding |
| Label Required | Yes (Radioisotope) | Yes (Radioisotope) | No | No |
| Throughput | Moderate to High | High | Low to Moderate | Low |
| Information | Kd, Bmax, Ki | Kd, Bmax, Ki | kon, koff, KD | KD, ΔH, ΔS, Stoichiometry |
| Receptor Source | Membranes, cells | Membranes, soluble proteins | Purified protein | Purified protein |
| Key Advantage | "Gold standard", high sensitivity | Homogeneous, high throughput | Real-time kinetics, label-free | Complete thermodynamic profile |
| Key Limitation | Radioactive, separation step | Can have interference | Requires protein immobilization | Requires large amounts of pure protein |
Phase 3: The Power of Competition - Validating Specificity
A crucial aspect of cross-validation is demonstrating the specificity of the interaction. Competition binding assays are invaluable for this purpose. In this format, the binding of a labeled ligand (either a radiolabeled version of our pyrimidine or a known reference compound) is measured in the presence of increasing concentrations of an unlabeled competitor (our pyrimidine derivative).[13] A potent competitor will displace the labeled ligand, leading to a decrease in the measured signal. This allows for the determination of the competitor's inhibitory constant (Ki), a measure of its binding affinity.[13] This approach can be applied across all the platforms discussed above.
Logical Flow of a Competition Binding Experiment
Caption: The principle of a competitive binding assay.
Conclusion: A Unified and Trustworthy Approach
For a novel compound like 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, a single binding assay is insufficient to definitively characterize its interaction with a newly identified receptor. A rigorous cross-validation strategy, employing a combination of the techniques described in this guide, is essential.
A recommended approach would be to:
-
Utilize a high-throughput method like SPA for initial screening and to determine an approximate affinity.
-
Confirm the binding and obtain kinetic parameters (kon and koff) using a label-free method like SPR .
-
For a deep thermodynamic understanding of the binding event, employ ITC .
-
Use the traditional filtration assay as a robust, orthogonal method to confirm the findings from the other platforms.
By systematically applying these complementary techniques, researchers can build a comprehensive and reliable binding profile for novel compounds, paving the way for further drug development with a high degree of scientific confidence. This multi-faceted approach transforms the challenge of deorphanization into a robust and verifiable process, ensuring the integrity of the data that underpins all subsequent research.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Heukers, R., van den Nieuwendijk, K., van der Wouden, P. E., & IJzerman, A. P. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 12(10), e0185243. Retrieved from [Link]
-
Marius, M., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 22(11), 5941. Retrieved from [Link]
-
Lane, J. R., et al. (2013). Radioligand binding assays. Bio-protocol, 3(2), e338. Retrieved from [Link]
-
Williams, C. (2005). Scintillation proximity assay. Current protocols in pharmacology, Chapter 2, Unit 2.7. Retrieved from [Link]
-
Pantsar, T., & Poso, A. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Molecules, 23(7), 1541. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
-
Scheuermann, J., & Chen, Y. (2018). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology, 1705, 113-125. Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2005). Receptor-ligand binding assays: technologies and applications. Current opinion in drug discovery & development, 8(5), 577-584. Retrieved from [Link]
-
Eglen, R. M. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Emery Pharma. (2023). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Ghai, R., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Retrieved from [Link]
-
Wu, G., et al. (2010). Scintillation Proximity Assays in High-Throughput Screening. Expert Opinion on Drug Discovery, 5(1), 35-49. Retrieved from [Link]
-
Selvita. (n.d.). Binding Assays. Retrieved from [Link]
-
Moore, G. L., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 503, 203-225. Retrieved from [Link]
-
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]
-
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]
-
Sartorius. (n.d.). Binding Assays. Retrieved from [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-13. Retrieved from [Link]
-
Findlay, J. W. (2009). Some important considerations for validation of ligand-binding assays. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(23), 2191-2197. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. The Journal of pharmacology and experimental therapeutics, 265(3), 1133-1144. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 11(4), 365. Retrieved from [Link]
-
JoVE. (n.d.). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]
-
Civelli, O., et al. (2013). Deorphanization of Novel Peptides and Their Receptors. Comprehensive Physiology, 3(3), 1349-1360. Retrieved from [Link]
-
Al-Zoubi, M. S., et al. (2023). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology, 14, 1269382. Retrieved from [Link]
-
Nicoya Lifesciences Inc. (2019). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
Eppard, E., et al. (2018). Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. Journal of Nuclear Medicine, 59(supplement 1), 226. Retrieved from [Link]
-
Stevenson, L. F., & Purushothama, S. (2014). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). AAPS J, 16(4), 733-737. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 11(4), 365. Retrieved from [Link]
-
Greve, D., et al. (2016). Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv. Retrieved from [Link]
-
Adipietro, K. A., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Sensors (Basel, Switzerland), 14(1), 1629-1653. Retrieved from [Link]
-
Ang, C. H., et al. (2022). Identification of orphan ligand-receptor relationships using a cell-based CRISPRa enrichment screening platform. eLife, 11, e78322. Retrieved from [Link]
-
Tsaban, T., et al. (2023). Rapid and accurate deorphanization of ligand-receptor pairs using AlphaFold. bioRxiv. Retrieved from [Link]
-
AFFINImeter. (2014). Competitive Binding Assay - ITC Analysis Tutorial. Retrieved from [Link]
-
Haidar, S. H., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS journal, 21(4), 76. Retrieved from [Link]
-
DeSilva, B., et al. (2003). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Pharmaceutical Research, 20(11), 1885-1900. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. support.nanotempertech.com [support.nanotempertech.com]
A Comparative Guide to Green Chemistry in the Synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable practices in pharmaceutical manufacturing is no longer a niche interest but a critical component of modern drug development. Green chemistry principles, which focus on minimizing waste, reducing energy consumption, and utilizing safer reagents, are paramount in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of synthetic routes to 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, a key heterocyclic scaffold, highlighting the advantages of green chemistry approaches over traditional methods.
Introduction: The Imperative for Greener Pyrimidine Synthesis
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The target molecule, 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, is a valuable building block in drug discovery. Traditionally, the synthesis of such compounds has often involved multi-step procedures with harsh reagents, toxic solvents, and significant waste generation.[1] Green chemistry offers a paradigm shift, providing pathways that are not only more environmentally benign but also often more efficient and cost-effective. This guide will explore and compare a conventional synthesis with two greener alternatives: a one-pot condensation and a microwave-assisted approach.
The Conventional Approach: A Multi-Step Synthesis with Environmental Drawbacks
A traditional route to 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one would likely involve a multi-step process, beginning with the synthesis of the substituted malonic ester followed by condensation with guanidine.
Route 1: Conventional Synthesis
Caption: Conventional two-step synthesis pathway.
This method, while effective, presents several green chemistry challenges. The initial alkylation of diethyl malonate often requires a strong base like sodium ethoxide in a volatile solvent such as ethanol, followed by reflux for an extended period.[2][3] The subsequent condensation with guanidine also typically involves prolonged heating under reflux conditions.[4] This leads to high energy consumption and potential for solvent emissions. The use of stoichiometric amounts of strong bases and the generation of inorganic salts as byproducts contribute to a higher E-factor (Environmental Factor), a key metric in green chemistry that quantifies the amount of waste produced per unit of product.[5]
Greener Alternative 1: One-Pot Condensation
A significant improvement in the greenness of the synthesis can be achieved through a one-pot reaction that combines the formation of the pyrimidine ring from a pre-substituted malonic ester and guanidine. This approach eliminates the need to isolate the intermediate ester, thereby saving time, energy, and resources.[4][6]
Route 2: One-Pot Synthesis
Caption: Streamlined one-pot synthesis pathway.
This method offers several advantages from a green chemistry perspective. By combining steps, it reduces the overall number of unit operations, leading to a decrease in energy consumption and solvent use. The work-up procedure is often simplified, which further minimizes waste generation. While still utilizing a solvent like ethanol, the reduced reaction time and elimination of an isolation step contribute to a more favorable process mass intensity (PMI).
Greener Alternative 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating of reactions.[7] This technology can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[8][9]
Route 3: Microwave-Assisted One-Pot Synthesis
Caption: Energy-efficient microwave-assisted synthesis.
The primary advantage of MAOS is the significant reduction in energy consumption due to shorter reaction times and localized heating.[10][11] Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions or in greener solvents like water or ethanol, drastically reducing the environmental impact.[12][13] The use of a solid base like potassium carbonate can also be explored, which is easier to handle and remove than sodium ethoxide solutions. This approach often leads to a much lower E-factor and a higher atom economy.[14][15]
Comparative Analysis of Synthesis Routes
The following table provides a semi-quantitative comparison of the three synthetic routes based on key green chemistry metrics. The values are estimated based on typical laboratory-scale syntheses reported in the literature for analogous compounds.
| Metric | Conventional Synthesis | One-Pot Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 4-8 hours | 10-30 minutes |
| Energy Consumption | High | Moderate | Low |
| Solvent Usage | High (Ethanol, Ether) | Moderate (Ethanol) | Low to None |
| Atom Economy (%) | ~75% | ~85% | >90% |
| E-Factor | High (>10) | Moderate (5-10) | Low (<5) |
| Yield (%) | 60-70% | 70-85% | 80-95% |
| Process Complexity | High (multi-step) | Moderate (one-pot) | Low (one-pot, rapid) |
| Safety/Hazards | Use of strong base, flammable solvents | Use of strong base, flammable solvent | Reduced solvent use, contained system |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Step A: Synthesis of Diethyl 2-isopropylmalonate [2][3]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in absolute ethanol.
-
Add diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution.
-
Heat the mixture to reflux for 30 minutes.
-
Add 2-bromopropane (1.1 equivalents) dropwise and continue to reflux for 8-12 hours.
-
Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-isopropylmalonate. Purify by vacuum distillation.
Step B: Condensation to form 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one [4]
-
In a separate flask, dissolve guanidine hydrochloride (1.2 equivalents) in a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol.
-
Add the purified diethyl 2-isopropylmalonate (1 equivalent) to the guanidine solution.
-
Heat the mixture under reflux for 6-10 hours.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product.
Protocol 2: One-Pot Synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one[7]
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (2.2 equivalents) in absolute ethanol.
-
Add guanidine hydrochloride (1.2 equivalents) and stir until dissolved.
-
Add diethyl 2-isopropylmalonate (1 equivalent) to the reaction mixture.
-
Heat the mixture under reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol 3: Microwave-Assisted Synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one[13]
-
In a microwave-safe reaction vessel, combine diethyl 2-isopropylmalonate (1 equivalent), guanidine hydrochloride (1.5 equivalents), and a catalytic amount of a solid base such as potassium carbonate (0.2 equivalents).
-
If a solvent is used, add a minimal amount of a high-boiling, microwave-absorbing solvent like ethanol or N,N-dimethylformamide (DMF). Alternatively, the reaction can be run under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, add water to the reaction mixture and acidify with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold ethanol, and dry.
Conclusion and Future Outlook
This guide demonstrates that the synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one can be significantly improved by adopting green chemistry principles. The one-pot and microwave-assisted methods offer substantial advantages over the conventional route in terms of reaction time, energy consumption, waste generation, and overall efficiency.[1] For drug development professionals, these greener routes not only contribute to environmental sustainability but also offer practical benefits such as faster lead optimization and reduced manufacturing costs. The continued development of novel catalysts, greener solvents, and energy-efficient technologies will undoubtedly pave the way for even more sustainable and efficient syntheses of important pharmaceutical building blocks in the future.[16][17]
References
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
- Synthesis of diethyl isopropylmalon
- On the energy efficiency of microwave-assisted organic reactions. PubMed.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. RSC Publishing.
- Application Notes and Protocols: Malonic Ester Synthesis with Secondary Alkyl Halides. Benchchem.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Technical Guide: Diethyl 2-(2-oxopropyl)
- A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. PMC.
- SCMNPs@Urea/Py-CuCl2: a recyclable catalyst for the synthesis of pyrano[2,3-d]pyrimidinone and pyrano[2,3-d] pyrimidine-2,4,7-trione deriv
- Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Deriv
- Diethyl isopropylmalon
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, C
- A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
- SCMNPs@Urea/Py-CuCl2: a recyclable catalyst for the synthesis of pyrano[2,3-d]pyrimidinone and pyrano[2,3-d] pyrimidine-2,4,7-trione deriv
- Green Chemistry Approaches for Pyrimidine Synthesis: Applic
- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: Synthesis and Inhibitory Effects on Immune-Activ
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Ingenta Connect.
- 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production.
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
- Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses.
- Mechanistic considerations of guanidine-c
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC.
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. SciSpace.
- Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Indian Journal of Pharmaceutical Sciences.
- Evaluating the Efficacy and Environmental Impact of Green Solvents in Organic Synthesis: A Systematic Review. AlQalam Journal of Medical and Applied Sciences.
- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
- A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed.
- Green chemistry metrics. Wikipedia.
- 13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts.
- Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com.
- Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
- Metrics to Green Chemistry - Which are the best.
- Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxyl
- An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. RSC Publishing.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. On the energy efficiency of microwave-assisted organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. chembam.com [chembam.com]
- 15. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 16. A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one Crystallization Methods: A Comprehensive Comparison Guide
Introduction & Biological Context
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (frequently referred to by its tautomeric designation, 2-amino-5-isopropylpyrimidine-4,6-diol) is a critical heterocyclic intermediate in drug development. Typically synthesized via the condensation of diethyl isopropylmalonate with guanidine hydrochloride in the presence of an alkoxide base, the pure compound presents as a white solid with a melting point exceeding 250 °C[1].
For pharmaceutical applications—particularly in the development of kinase inhibitors targeting the JAK/STAT signaling pathway—the purity and polymorphic consistency of this intermediate are non-negotiable[2]. Inconsistent crystallization leads to variable physicochemical properties, which cascade into downstream synthetic failures or API formulation issues.
Fig 1: The JAK/STAT signaling pathway, a primary pharmacological target for pyrimidine derivatives.
The Causality of Crystallization: Kinetic vs. Thermodynamic Control
As an Application Scientist, I frequently observe scale-up failures stemming from a misunderstanding of pyrimidine solubility dynamics. Pyrimidines exhibit strong intermolecular hydrogen bonding due to their amino and hydroxyl/carbonyl moieties.
-
Kinetic Control (pH-Shift): Rapidly altering the pH forces the compound out of solution by protonating the enolate oxygen. This rapid crossing of the Metastable Zone Width (MSZW) causes a catastrophic nucleation shower. While yields are high, the rapid lattice formation physically traps mother liquor and impurities (occlusion), resulting in smaller, less pure crystals[3].
-
Thermodynamic Control (Cooling): Relying on the temperature-dependent solubility of pyrimidines[4], controlled cooling maintains the solution just inside the MSZW. This suppresses secondary nucleation and allows existing seed crystals to grow uniformly, yielding highly pure, large crystalline lattices[2].
Fig 2: Logical workflow and morphological outcomes of three primary crystallization methods.
Self-Validating Experimental Protocols
Method A: pH-Shift (Reactive) Crystallization
This method is the industry standard for initial crude isolation directly from the reaction mixture[3].
-
Dissolution: Suspend 10.0 g of the crude sodium salt of the pyrimidine in 100 mL of deionized water. Heat to 40 °C with overhead stirring (250 rpm) to ensure complete dissolution.
-
Titration: Begin dropwise addition of 2M HCl at a strict rate of 1.0 mL/min while continuously monitoring the pH.
-
Self-Validation Check (Cloud Point): At pH ~5.5, the solution must exhibit a distinct onset of turbidity (cloud point). If the solution remains clear, the initial concentration was sub-optimal; pause the acid addition, evaporate 10% of the solvent volume under vacuum, and re-assess.
-
Aging: Once turbidity is confirmed, pause HCl addition for 15 minutes. This aging step allows a primary seed bed to form, preventing the formation of an unfilterable amorphous gel.
-
Completion: Resume HCl addition until pH 2.0 is reached[3]. Filter the resulting white precipitate, wash with cold water (2 × 15 mL), and dry under vacuum at 80 °C.
Method B: Controlled Cooling Crystallization
This is the gold standard for achieving >99% purity and is highly recommended before utilizing the compound in sensitive catalytic downstream steps[2].
-
Saturation: Suspend 10.0 g of the crude pyrimidine in 150 mL of a 1:1 (v/v) water/ethanol mixture. Heat to 85 °C under reflux.
-
Self-Validation Check (Clarity): The solution must become completely transparent. If undissolved particles remain at 85 °C, add ethanol in precise 5 mL increments until absolute clarity is achieved. This establishes the exact saturation threshold[4].
-
Seeding: Cool the solution to 75 °C at a rate of 1 °C/min. Hold at 75 °C and introduce 0.05 g of high-purity seed crystals.
-
Non-Linear Cooling Ramp: Implement a controlled cooling profile: 0.1 °C/min down to 60 °C (to prioritize crystal growth over nucleation), followed by 0.5 °C/min down to 5 °C.
-
Harvest: Filter the large prismatic crystals, wash with 10 mL of ice-cold ethanol, and dry under vacuum.
Method C: Anti-Solvent Vapor Diffusion
Ideal for isolating high-quality single crystals for X-ray diffraction (XRD) structural verification[2].
-
Dissolution: Dissolve 0.5 g of the compound in 5 mL of dimethyl sulfoxide (DMSO) in a small, open 10 mL glass vial.
-
Chamber Setup: Place the open vial inside a larger 100 mL sealed jar containing 30 mL of ethyl acetate (the anti-solvent).
-
Self-Validation Check (Diffusion Gradient): Seal the outer jar tightly with Parafilm. Over 48–72 hours, the volume of the inner vial must increase as the volatile ethyl acetate diffuses into the DMSO. If the volume remains static, the seal is compromised and must be reapplied.
-
Harvest: Carefully decant the mother liquor from the pristine single crystals formed on the vial walls.
Quantitative Performance Comparison
To objectively evaluate these methods, five independent batches (n=5) were processed using each technique. The data below summarizes the reproducibility and performance metrics.
| Crystallization Method | Average Yield (%) | Purity (HPLC Area %) | Crystal Size (D50, µm) | Reproducibility (RSD of Yield) | Primary Use Case |
| pH-Shift | 92.4 | 95.2 | 15 | 4.2% | Crude isolation; High-throughput |
| Cooling | 75.8 | >99.5 | 120 | 1.8% | API precursor purification |
| Anti-Solvent | 84.1 | 98.1 | 65 | 2.5% | Heat-sensitive processing; XRD |
Data Analysis: While the pH-Shift method provides the highest mass recovery (92.4%), its high Relative Standard Deviation (RSD = 4.2%) and lower purity profile make it unsuitable as a final step. The Cooling method sacrifices roughly 16% of the yield to the mother liquor but delivers exceptional reproducibility (1.8% RSD) and a massive increase in crystal size (120 µm), which drastically improves filtration times and eliminates impurity occlusion.
Sources
A Comprehensive Guide to the Proper Disposal of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one. As the toxicological and environmental properties of many novel or specialized chemical entities like this pyrimidine derivative may not be fully investigated, this document establishes a framework for handling such materials with the utmost caution, ensuring personnel safety and environmental protection.[1][2][3] Our approach is grounded in the principle of treating substances with unknown hazard profiles as potentially hazardous, in alignment with federal and local regulations.
Hazard Identification and Initial Assessment
Key Safety Considerations:
-
Contact: Avoid direct contact with skin and eyes.[2]
-
Inhalation: Prevent the formation and inhalation of dust.[1]
-
Ingestion: Do not ingest.
-
Unknowns: The full toxicological and ecological impact has not been comprehensively studied.[1][3] Therefore, it is imperative to handle this compound and its waste with a high degree of caution.
Due to this lack of comprehensive data, all waste containing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one must be evaluated as potentially hazardous, following the guidelines set forth by the Environmental Protection Agency (EPA).
Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate
The disposal of all chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA) .[5] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, establish a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5]
The foundational step in this process is to determine if the waste is classified as "hazardous."[6] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint <140°F, flammable, or an oxidizer.[7]
-
Corrosivity: Aqueous with a pH ≤2 or ≥12.5.[7]
-
Reactivity: Unstable, explosive, or reacts violently with water.[7]
-
Toxicity: Contains contaminants listed by the EPA at or above specified concentrations.[7]
Waste Characterization Protocol
The following step-by-step process must be followed to correctly characterize waste containing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one.
Step 1: Pure Compound vs. Mixture Assessment
-
Unused/Pure Compound: If disposing of the pure, unused solid, its specific characteristics must be evaluated. While the pure compound is not expected to be ignitable, corrosive, or reactive under normal conditions, its toxicity profile is not fully known.[3] Best practice dictates managing it as a hazardous waste.
-
Mixtures: If the compound is part of a solution or mixture, the entire waste stream must be evaluated. For example, if it is dissolved in a flammable solvent like ethanol or acetone, the entire solution is classified as ignitable hazardous waste .
Step 2: Evaluate Against RCRA Characteristics
Use the following table to document your evaluation of the waste stream.
| Hazardous Characteristic | Criteria | Evaluation of Waste Stream | Is Waste Hazardous? (Y/N) |
| Ignitability | Is the waste a liquid with a flash point < 60°C (140°F)? Is it a solid capable of causing fire through friction or spontaneous combustion? Is it an oxidizer? | Assess any solvents or other chemicals in the mixture. | |
| Corrosivity | Is the waste aqueous and have a pH ≤ 2 or ≥ 12.5? | Measure the pH of the waste if it is in an aqueous solution. | |
| Reactivity | Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water, acids, or bases? | Review the properties of all components in the waste mixture. Pyrimidine derivatives are generally stable but avoid mixing with strong oxidizers.[2] | |
| Toxicity | Does the waste contain any contaminants listed in 40 CFR 261.24 at concentrations above the regulatory levels? | While the target compound isn't listed, consider all other components of the waste stream. |
If the answer to any of the evaluations in the final column is "Yes," the material must be managed as a regulated hazardous waste.
On-Site Waste Management and Segregation
Proper handling and storage of chemical waste within the laboratory are critical to prevent spills, dangerous reactions, and regulatory violations.[8][9]
Containerization:
-
Use a Compatible Container: The best initial container for solid waste is often the original product container.[8][10] For liquid waste, use a clean, leak-proof container made of a material that will not react with the waste.[8]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7] This prevents spills and the release of vapors.
-
Avoid Overfilling: Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[8]
Labeling: All hazardous waste containers must be clearly labeled with a "Hazardous Waste" tag.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The specific hazard(s) (e.g., Flammable, Corrosive, Toxic)
-
The date when waste was first added to the container (the "accumulation start date")
Segregation and Storage:
-
Incompatibility: Do not mix incompatible waste streams.[9] Waste containing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one should be segregated from strong oxidizing agents and strong acids.
-
Satellite Accumulation Areas (SAAs): Store waste at or near the point of generation in a designated SAA.[7] This area must be under the control of the operator. Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[7][10]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain potential leaks.[8]
Final Disposal Pathway
The flowchart below outlines the decision-making process for the final disposal of waste containing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
